4-Phenoxy-2,6-diisopropyl aniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenoxy-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)19)20-14-8-6-5-7-9-14/h5-13H,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBGLNGTYOVAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80533684 | |
| Record name | 4-Phenoxy-2,6-di(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80533684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80058-85-1 | |
| Record name | 2,6-Bis(1-methylethyl)-4-phenoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80058-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenoxy-2,6-di(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80533684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Phenoxy-2,6-diisopropylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxy-2,6-diisopropylaniline is a key chemical intermediate, primarily recognized for its role in the synthesis of the agricultural insecticide and acaricide, diafenthiuron.[1] Its molecular structure, featuring a sterically hindered aniline core coupled with a phenoxy group, makes it a valuable building block in the development of various organic compounds, including potential therapeutic agents and materials for dye and pigment production.[1][] This technical guide provides an in-depth overview of the primary synthetic routes to 4-phenoxy-2,6-diisopropylaniline, offering detailed experimental protocols and a comparative analysis of the methodologies.
Core Synthetic Strategies
Two principal synthetic pathways have been established for the preparation of 4-phenoxy-2,6-diisopropylaniline: a two-step process involving nitration followed by a condensation reaction, and a direct one-step etherification, commonly known as the Ullmann condensation.
Nitration Followed by Condensation
This method commences with the nitration of commercially available 2,6-diisopropylaniline to introduce a nitro group at the para position. The resulting 2,6-diisopropyl-4-nitroaniline is then subjected to a condensation reaction with phenol to yield the target molecule.[1][3] A notable advantage of this approach is the potential for a one-pot synthesis, where the nitrated intermediate is not isolated, thereby streamlining the process.[3]
A detailed procedure for this method is outlined in patent CN103724213A.[3] In a 1000 mL four-necked flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, 177.3 g (1 mol) of 2,6-diisopropylaniline, 600 mL of toluene, and 1.5 g of concentrated sulfuric acid (98%) are added. The mixture is heated to reflux, and 105 g (1.15 mol) of concentrated nitric acid (69 wt%) is slowly added dropwise, maintaining the reaction temperature at 110-115 °C. The reaction is held at this temperature for 4 hours.
After completion of the nitration, the mixture is cooled to 70-80 °C. Subsequently, 266.7 g (2 mol) of 30 wt% sodium hydroxide solution, 95 g (1 mol) of phenol, and 0.9 g of tetrabutylammonium iodide as a phase-transfer catalyst are added. The mixture is heated to reflux, and water is removed from the reaction. The condensation reaction proceeds at 111 °C for 8 hours.
Upon completion, the organic phase is washed three times with 150 mL portions of 10 wt% sodium hydroxide solution and then dried over anhydrous sodium sulfate. The solvent is removed by distillation to yield a brown solid. The crude product is recrystallized from ethanol to afford 269.0 g of pure 4-phenoxy-2,6-diisopropylaniline (99.6% purity by HPLC), corresponding to a yield of 99.5%. The melting point of the purified product is 70-71 °C.[3]
Direct Etherification (Ullmann Condensation)
This approach involves the direct coupling of a halogenated 2,6-diisopropylaniline with phenol. Specifically, 2,6-diisopropyl-4-bromoaniline is reacted with phenol in the presence of a base and a copper catalyst to form the diaryl ether linkage.[4] This method is a classic example of the Ullmann condensation, a widely used reaction for the formation of carbon-oxygen bonds.
The following procedure is adapted from PrepChem.com.[4] In a reaction vessel under a nitrogen atmosphere, 48.9 g of phenol is dissolved in 500 mL of xylene. To this solution, 30.2 g of pulverized potassium hydroxide is added. The mixture is stirred and heated to boiling to azeotropically remove the water formed.
Following the removal of water, 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline are added to the reaction mixture. The reaction is stirred for 8 hours at a temperature of 150-155 °C. After the reaction is complete, the mixture is cooled and filtered.
The filtrate is washed with 150 mL of 15% sodium hydroxide solution and then twice with 150 mL portions of water. The organic phase is separated and dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the resulting product is purified by distillation under reduced pressure to yield 4-phenoxy-2,6-diisopropylaniline. The boiling point of the product is 103-104 °C at 0.01 torr, and its melting point after recrystallization from hexane is 71-72 °C.[4]
Comparison of Synthesis Methods
| Feature | Nitration followed by Condensation | Direct Etherification (Ullmann Condensation) |
| Starting Material | 2,6-Diisopropylaniline | 2,6-Diisopropyl-4-bromoaniline |
| Key Reagents | Nitric acid, Sulfuric acid, Phenol, Sodium hydroxide, Tetrabutylammonium iodide | Phenol, Potassium hydroxide, Copper chloride |
| Solvent | Toluene | Xylene |
| Catalyst | Tetrabutylammonium iodide (Phase-transfer) | Copper chloride |
| Reaction Temperature | 110-115 °C (Nitration), 111 °C (Condensation) | 150-155 °C |
| Reported Yield | 99.5% | Not explicitly stated, but implied to be a viable synthetic route. |
| Purity | 99.6% (HPLC) | High purity after distillation and recrystallization. |
| Advantages | High yield, one-pot potential, lower reaction temperature for condensation.[3] | Direct C-O bond formation. |
| Disadvantages | Use of strong acids (nitric and sulfuric), multi-step process. | Higher reaction temperature, requirement for a pre-halogenated starting material. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes for 4-phenoxy-2,6-diisopropylaniline.
Caption: Nitration and Condensation Pathway.
Caption: Direct Etherification (Ullmann) Pathway.
Conclusion
The synthesis of 4-phenoxy-2,6-diisopropylaniline can be effectively achieved through two primary methods. The nitration-condensation route offers a high-yield, one-pot potential synthesis from readily available 2,6-diisopropylaniline. The direct etherification via Ullmann condensation provides a more direct approach but requires a halogenated precursor and higher reaction temperatures. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and equipment capabilities. Both methods provide access to this important intermediate, paving the way for its application in agrochemicals and other areas of chemical synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physicochemical Properties of 4-Phenoxy-2,6-diisopropylaniline
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4-Phenoxy-2,6-diisopropylaniline, a key intermediate in the synthesis of various organic compounds, including the insecticide diafenthiuron. This document details the compound's chemical identity, structural information, and core physicochemical data. Furthermore, it outlines the experimental protocols for its synthesis and provides a logical workflow for its application in agrochemical production.
Chemical Identity and Structure
4-Phenoxy-2,6-diisopropylaniline is an aromatic amine characterized by a phenoxy group and two isopropyl groups attached to the aniline backbone.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-phenoxy-2,6-di(propan-2-yl)aniline[1][] |
| CAS Number | 80058-85-1[1][3][4] |
| Molecular Formula | C18H23NO[1][][3][4][5][6] |
| Molecular Weight | 269.38 g/mol [][4][5] |
| Canonical SMILES | CC(C)C1=CC(=CC(=C1N)C(C)C)OC2=CC=CC=C2[1][] |
| InChI | InChI=1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)19)20-14-8-6-5-7-9-14/h5-13H,19H2,1-4H3[1][] |
| InChI Key | WRBGLNGTYOVAJO-UHFFFAOYSA-N[1][] |
Physicochemical Properties
The physicochemical properties of 4-Phenoxy-2,6-diisopropylaniline are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments. The available data, including predicted values, are summarized below.
Table 2: Core Physicochemical Data
| Property | Value |
| Appearance | Dark red solid[][3][4][5][7] |
| Melting Point | 69 - 72 °C[5][7][8] |
| Boiling Point | 371 °C at 760 mmHg[][3][4][9] 103-104 °C at 0.01 torr[8] |
| Density | 1.026 g/cm³[][3][4][9] |
| Flash Point | 164.5 °C[3][4] |
| Vapor Pressure | 1.06 x 10⁻⁵ mmHg at 25 °C[3] |
| Refractive Index | 1.563[3] |
| Storage Temperature | 2 - 8 °C[3][9] |
Table 3: Solubility and Partitioning Characteristics
| Property | Value |
| Solubility | Soluble in: Dichloromethane, Chloroform, Methanol, Tetrahydrofuran, Ethyl Acetate, Toluene, Xylene[3][4][5][7][9] Insoluble in: Water[5][7] |
| pKa | 4.40 ± 0.10 (Predicted)[3][9] |
| LogP | 5.89 (Predicted)[3] |
| XLogP3 | 4.7[3] |
Experimental Protocols
While specific experimental details for determining every physicochemical property are not extensively published, standard analytical methods are employed. The synthesis of the compound, however, is well-documented.
Synthesis of 4-Phenoxy-2,6-diisopropylaniline
Two primary methods for the synthesis of 4-Phenoxy-2,6-diisopropylaniline include nitration followed by condensation, and direct etherification.[1] A detailed example of an etherification reaction is provided below.
Protocol: Synthesis via Ullmann Condensation [8]
-
Preparation: Dissolve 48.9 g of phenol in 500 ml of xylene in a reaction vessel under a nitrogen atmosphere.
-
Base Addition: Add 30.2 g of pulverized potassium hydroxide to the solution.
-
Azeotropic Distillation: Heat the mixture to boiling to remove the water formed during the reaction via a Dean-Stark apparatus.
-
Catalyst and Reactant Addition: After water removal, add 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline.
-
Reaction: Stir the mixture for 8 hours at a temperature of 150-155 °C.
-
Work-up: Cool the reaction mixture and filter it with suction. Wash the filtrate with 150 ml of 15% sodium hydroxide solution, followed by two 150 ml portions of water.
-
Purification: Separate the organic phase and dry it over sodium sulfate. Remove the solvent by distillation. The crude product is then purified by distillation under reduced pressure (boiling point 103-104 °C at 0.01 torr) and can be further recrystallized from hexane to yield the final product with a melting point of 71-72 °C.[8]
Caption: Workflow for the synthesis of 4-Phenoxy-2,6-diisopropylaniline.
General Protocols for Physicochemical Property Determination
-
Melting Point: Determined using a calibrated melting point apparatus where a small sample is heated slowly, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.
-
Boiling Point: Measured using distillation under atmospheric or reduced pressure. The temperature at which the vapor pressure of the liquid equals the surrounding pressure is recorded.
-
Solubility: Assessed by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined, often by spectroscopic or chromatographic methods.
-
pKa and LogP: These values are often predicted using computational software based on the compound's structure (QSAR models). Experimental determination of pKa can be done via potentiometric or spectrophotometric titration, while LogP is typically measured using the shake-flask method with n-octanol and water.
Role in Synthesis: An Intermediate for Diafenthiuron
4-Phenoxy-2,6-diisopropylaniline is not known to have a direct biological mechanism of action.[1] Its primary significance in scientific and industrial applications is as a crucial precursor for the synthesis of more complex molecules.[1] Notably, it is the penultimate intermediate in the production of the agricultural insecticide and acaricide, diafenthiuron.[1][5][7]
The synthesis pathway involves the reaction of 4-Phenoxy-2,6-diisopropylaniline with a thiocyanate salt in an acidic medium to form (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea.[10] This thiourea derivative is then reacted with tert-butylamine to yield diafenthiuron.
Caption: Synthesis pathway from precursor to the final product, Diafenthiuron.
Safety and Handling
Information regarding the specific safety hazards of 4-Phenoxy-2,6-diisopropylaniline is limited.[1] However, as an aromatic amine, it should be handled with caution. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[4]
Conclusion
4-Phenoxy-2,6-diisopropylaniline is a well-characterized organic compound with defined physicochemical properties that make it a valuable intermediate in organic synthesis. Its primary role as a precursor to the agrochemical diafenthiuron underscores its industrial importance. This guide provides essential data and protocols to support researchers and chemists in the safe and effective use of this compound in their work. Further research could fully elucidate its toxicological and environmental profile.[1]
References
- 1. Buy 4-Phenoxy-2,6-diisopropyl aniline | 80058-85-1 [smolecule.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound CAS#: 80058-85-1 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 80058-85-1 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound CAS#: 80058-85-1 [amp.chemicalbook.com]
- 10. (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea | 135252-10-7 | Benchchem [benchchem.com]
An In-Depth Technical Guide to 4-Phenoxy-2,6-diisopropylaniline (CAS: 80058-85-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxy-2,6-diisopropylaniline, with the CAS number 80058-85-1, is an aromatic amine derivative.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and primary applications, with a focus on its role as a key intermediate in the chemical industry. While its potential in other areas is noted, its current significance lies in its utility as a building block for more complex molecules.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Phenoxy-2,6-diisopropylaniline is presented in the table below. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value | References |
| Molecular Formula | C18H23NO | [2][3][] |
| Molecular Weight | 269.38 g/mol | [2][3][] |
| Appearance | Dark red solid | [2][][5] |
| Melting Point | 69-72 °C | [5][6] |
| Boiling Point | 371 °C at 760 mmHg | [2][] |
| Density | 1.026 g/cm³ | [2][] |
| Solubility | Soluble in dichloromethane, chloroform, methanol, tetrahydrofuran, ethyl acetate, toluene, and xylene. Insoluble in water. | [2][5] |
| Flash Point | 164.5 °C | [2] |
| Refractive Index | 1.563 | [2] |
| pKa (Predicted) | 4.40 ± 0.10 | [2] |
| LogP | 5.88910 | [2] |
Synthesis of 4-Phenoxy-2,6-diisopropylaniline
The synthesis of 4-Phenoxy-2,6-diisopropylaniline is a critical process for its application as an intermediate. Several synthetic routes have been reported, primarily involving the etherification of a substituted aniline derivative. Below are detailed protocols for two common methods.
Synthesis via Bromination and Etherification
This method involves the bromination of 2,6-diisopropylaniline followed by an etherification reaction with phenol.
Experimental Protocol:
-
Bromination: Dissolve 88.6 g (0.5 mol) of 2,6-diisopropylaniline in 300 ml of toluene in a reaction flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel.
-
Cool the solution to -5 °C.
-
Slowly add 81.5 g (0.505 mol) of bromine dropwise while maintaining the temperature at -5 °C.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Etherification: To the reaction mixture, add 135 g (1 mol) of 30% sodium hydroxide solution, 47.5 g (0.5 mol) of phenol, and the catalysts (0.6 g copper 8-quinolinolate and 0.2 g dimethylaminopyridine).
-
Heat the mixture to reflux (approximately 118 °C) and remove the water formed during the reaction.
-
Continue the reflux for 10 hours.
-
Cool the mixture to 80 °C.
-
The resulting product, 2,6-diisopropyl-4-phenoxyaniline, can be further purified if necessary.[7]
Caption: Synthesis of 4-Phenoxy-2,6-diisopropylaniline via Bromination and Etherification.
Synthesis via Nitration and Condensation
This alternative method involves the nitration of 2,6-diisopropylaniline followed by a condensation reaction with phenol.[1]
Experimental Protocol:
-
Nitration: Dissolve 2,6-diisopropylaniline in a suitable solvent.
-
Add sulfuric acid to the solution.
-
Slowly add nitric acid dropwise to the reaction mixture to generate 2,6-diisopropyl-4-nitroaniline.
-
Condensation: Without isolating the nitrated intermediate, add phenol and a quaternary ammonium salt catalyst.
-
Heat the reaction mixture to 110-115 °C to facilitate the condensation reaction, yielding 4-Phenoxy-2,6-diisopropylaniline.[8]
References
- 1. Buy 4-Phenoxy-2,6-diisopropyl aniline | 80058-85-1 [smolecule.com]
- 2. This compound|lookchem [lookchem.com]
- 3. anpharma.net [anpharma.net]
- 5. This compound | 80058-85-1 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. CN101307016B - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea - Google Patents [patents.google.com]
- 8. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 4-Phenoxy-2,6-diisopropylaniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available chemical and physical properties of 4-Phenoxy-2,6-diisopropylaniline, an important intermediate in the synthesis of various organic compounds. While a comprehensive search of publicly available data did not yield specific experimental spectroscopic data (NMR, IR, MS), this document outlines a detailed experimental protocol for its synthesis. Furthermore, a generalized workflow for the spectroscopic analysis of a newly synthesized compound is presented visually using a Graphviz diagram. This guide is intended to serve as a foundational resource for researchers working with this molecule.
Introduction
4-Phenoxy-2,6-diisopropylaniline is an aromatic amine that serves as a key building block in organic synthesis. Its structure, featuring a phenoxy group and two bulky isopropyl substituents on the aniline ring, imparts unique chemical properties that are leveraged in the development of new molecules, including agrochemicals and potentially pharmaceutical agents. This document compiles the currently accessible data for this compound to facilitate its use in research and development.
Physicochemical Properties
While specific spectroscopic data remains elusive in the public domain, a summary of the known physical and chemical properties of 4-Phenoxy-2,6-diisopropylaniline is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃NO | [1][2] |
| Molecular Weight | 269.38 g/mol | [1][2] |
| Appearance | Dark red solid | [1] |
| Melting Point | 71-72 °C (after recrystallization from hexane) | [3] |
| Boiling Point | 103-104 °C at 0.01 torr | [3] |
| Exact Mass | 269.177964357 | [4] |
| Solubility | Soluble in dichloromethane, chloroform, methanol, tetrahydrofuran, ethyl acetate, toluene, and xylene. Insoluble in water. | [4] |
Synthesis of 4-Phenoxy-2,6-diisopropylaniline
A detailed experimental protocol for the synthesis of 4-Phenoxy-2,6-diisopropylaniline is provided below, based on established literature procedures.[3]
Materials and Reagents
-
2,6-diisopropyl-4-bromoaniline
-
Phenol
-
Potassium hydroxide
-
Copper chloride
-
Xylene
-
15% Sodium hydroxide solution
-
Sodium sulfate
-
Hexane
Experimental Procedure
-
In a reaction vessel set up for distillation, dissolve 48.9 g of phenol in 500 ml of xylene.
-
While under a nitrogen atmosphere, add 30.2 g of pulverized potassium hydroxide to the solution.
-
Heat the mixture to its boiling point and continuously distill off the water that is formed.
-
After the water has been removed, add 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline to the reaction mixture.
-
Stir the mixture for 8 hours at a temperature of 150-155 °C.
-
After the reaction is complete, cool the mixture and filter it with suction.
-
Wash the filtrate with 150 ml of 15% sodium hydroxide solution, followed by two washes with 150 ml portions of water.
-
Separate the organic phase and dry it over sodium sulfate.
-
Remove the solvent by distillation.
-
Distill the crude product under reduced pressure (0.01 torr) to yield the pure compound, which has a boiling point of 103-104 °C.
-
The product can be further purified by recrystallization from hexane, yielding a solid with a melting point of 71-72 °C.[3]
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized organic compound like 4-Phenoxy-2,6-diisopropylaniline. This process is crucial for confirming the identity, purity, and structure of the target molecule.
References
A Technical Guide to the Solubility of 4-Phenoxy-2,6-diisopropylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Phenoxy-2,6-diisopropylaniline, a key intermediate in the synthesis of the agricultural insecticide and acaricide diafenthiuron.[1][2][3] Understanding the solubility of this compound is crucial for its application in chemical synthesis, process development, and formulation. This document presents available solubility data, outlines experimental protocols for solubility determination, and provides a comparative analysis with structurally similar compounds.
Compound Profile: 4-Phenoxy-2,6-diisopropylaniline
Solubility Data
Quantitative solubility data for 4-Phenoxy-2,6-diisopropylaniline in a range of organic solvents is not extensively available in published literature. However, qualitative solubility information has been reported and is summarized below.
Table 1: Qualitative Solubility of 4-Phenoxy-2,6-diisopropylaniline
| Solvent | Solubility |
| Toluene | Soluble[2][3] |
| Xylene | Soluble[2][3] |
| Dichloromethane | Soluble[4] |
| Chloroform | Soluble[4] |
| Methanol | Soluble[4] |
| Tetrahydrofuran | Soluble[4] |
| Ethyl Acetate | Soluble[4] |
| Water | Insoluble[3] |
Comparative Solubility of Structurally Similar Compounds
To provide a broader context for researchers, the following table summarizes the solubility of compounds that are structurally related to 4-Phenoxy-2,6-diisopropylaniline. These compounds share key functional groups and structural motifs, and their solubility behavior can offer insights into solvent selection for 4-Phenoxy-2,6-diisopropylaniline.
Table 2: Solubility of Structurally Related Compounds
| Compound | Structure | Solvent | Solubility |
| 2,6-Diisopropylaniline | A colorless to pale yellow liquid[7][8] | Organic Solvents | Excellent solubility[7] |
| Water | 0.2 g/L[9] | ||
| 4-Phenoxyaniline | A white to pale yellow crystalline solid[10] | Ethanol | Soluble[10] |
| Acetone | Very Soluble[10][11] | ||
| Dimethylformamide | Soluble[10] | ||
| Isopropanol | Soluble[11] | ||
| Toluene | Soluble[11] | ||
| 1,2-Dichloroethane | Very Soluble[11] | ||
| Water | < 1 g/L (at 20°C)[10][12] |
Experimental Protocol for Solubility Determination
The following is a standard laboratory procedure for determining the solubility of a solid organic compound like 4-Phenoxy-2,6-diisopropylaniline in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
4-Phenoxy-2,6-diisopropylaniline
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Spatula
-
Volumetric flasks
-
Pipettes
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of 4-Phenoxy-2,6-diisopropylaniline to a vial containing a known volume of the selected organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or a shaker set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The traditional shake-flask method can take at least 24 hours.[13]
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved solid.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of 4-Phenoxy-2,6-diisopropylaniline.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
This guide provides a foundational understanding of the solubility of 4-Phenoxy-2,6-diisopropylaniline. For precise quantitative data, it is recommended that researchers perform experimental determinations using the protocol outlined above.
References
- 1. Buy 4-Phenoxy-2,6-diisopropyl aniline | 80058-85-1 [smolecule.com]
- 2. This compound CAS#: 80058-85-1 [m.chemicalbook.com]
- 3. This compound | 80058-85-1 [chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 6. prepchem.com [prepchem.com]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 9. chemos.de [chemos.de]
- 10. wap.guidechem.com [wap.guidechem.com]
- 11. 4-Phenoxyaniline, 97% | Fisher Scientific [fishersci.ca]
- 12. 4-Phenoxyaniline CAS#: 139-59-3 [m.chemicalbook.com]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 4-Phenoxy-2,6-diisopropyl aniline: Synthesis, Properties, and Structural Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenoxy-2,6-diisopropyl aniline is a key chemical intermediate, primarily recognized for its role in the synthesis of the agricultural insecticide and acaricide, diafenthiuron. Its molecular architecture, characterized by a bulky 2,6-diisopropyl aniline moiety linked to a phenoxy group, dictates its reactivity and physical properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and safety considerations of this compound. While experimental data on its precise molecular structure and conformation is not publicly available, this document outlines the expected conformational behavior based on established chemical principles.
Molecular Identity and Physicochemical Properties
This compound, also known as 2,6-diisopropyl-4-phenoxyaniline, is an aromatic amine with the molecular formula C18H23NO.[1] The presence of bulky isopropyl groups at the ortho positions of the aniline ring significantly influences its chemical reactivity and physical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 80058-85-1 | [1] |
| Molecular Formula | C18H23NO | [1] |
| Molecular Weight | 269.38 g/mol | [2] |
| IUPAC Name | 4-phenoxy-2,6-di(propan-2-yl)aniline | [1] |
| Appearance | Dark red solid | [3] |
| Melting Point | 69-72 °C | [3][4] |
| Boiling Point | 371.0 ± 42.0 °C (Predicted) | [5] |
| Density | 1.026 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in toluene, xylene, dichloromethane, chloroform, methanol, tetrahydrofuran, ethyl acetate; Insoluble in water. | [3] |
| pKa | 4.40 ± 0.10 (Predicted) | [5] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, primarily focusing on efficiency and suitability for industrial-scale production. The two main approaches involve direct etherification and a nitration-condensation sequence.
Direct Etherification of 2,6-diisopropyl-4-bromoaniline
This method involves the reaction of 2,6-diisopropyl-4-bromoaniline with phenol in the presence of a base and a copper catalyst.
Experimental Protocol:
A detailed experimental protocol is described in the literature[4]:
-
Phenol (48.9 g) is dissolved in 500 ml of xylene in a reaction vessel under a nitrogen atmosphere.
-
Pulverized potassium hydroxide (30.2 g) is added to the solution.
-
The mixture is heated to its boiling point, and the water formed during the reaction is continuously removed by distillation.
-
Copper chloride (0.6 g) and 2,6-diisopropyl-4-bromoaniline (100 g) are added.
-
The reaction mixture is stirred for 8 hours at a temperature of 150-155 °C.
-
After cooling, the mixture is filtered.
-
The filtrate is washed sequentially with a 15% sodium hydroxide solution (150 ml) and two portions of water (150 ml each).
-
The organic phase is separated and dried over sodium sulfate.
-
The solvent is removed by distillation, and the final product is purified by distillation under reduced pressure, yielding this compound with a boiling point of 103-104 °C at 0.01 torr and a melting point of 71-72 °C after recrystallization from hexane.[4]
Logical Workflow for Direct Etherification:
Nitration of 2,6-diisopropylaniline followed by Condensation
This alternative synthetic route begins with the nitration of 2,6-diisopropylaniline, followed by a condensation reaction with phenol.[6]
Experimental Protocol:
A patented method outlines the following procedure[6]:
-
2,6-diisopropylaniline (177.3 g, 1.0 mol) is dissolved in 600 mL of toluene, and 1.5 g of 98% sulfuric acid is added.
-
The mixture is heated to reflux, and 100.4 g (1.1 mol) of 69 wt% nitric acid is slowly added dropwise, maintaining the reaction temperature at 110 °C for 4 hours to form 2,6-diisopropyl-4-nitroaniline.
-
The reaction mixture is then cooled to 70-80 °C.
-
373.3 g (2 mol) of 30 wt% potassium hydroxide, 95 g (1 mol) of phenol, and 0.9 g of tetrabutylammonium bromide (catalyst) are added.
-
The mixture is heated to reflux to remove the water formed during the reaction, and the reaction is continued at 110-112 °C for 8 hours.
-
The organic phase is washed three times with 150 mL of 10 wt% sodium hydroxide.
-
The organic layer is dried with anhydrous sodium sulfate.
-
The solvent is evaporated to yield a brown solid, which is then recrystallized from ethanol to give 268.1 g of pure this compound (99.03% yield) with a purity of 99.5% (HPLC) and a melting point of 69-71 °C.[6]
Logical Workflow for Nitration and Condensation:
Molecular Structure and Conformation
A thorough search of publicly available scientific databases, including the Cambridge Structural Database (CSD), did not yield any experimental crystal structure data for this compound. Consequently, precise, experimentally determined bond lengths, bond angles, and dihedral angles are not available at the time of this report.
Predicted Conformation
In the absence of experimental data, the conformation of this compound can be qualitatively inferred based on the steric and electronic properties of its constituent groups.
-
Aniline Moiety: The two bulky isopropyl groups in the ortho positions to the amino group will sterically hinder the rotation of the C-N bond and influence the orientation of the amino group relative to the aromatic ring. This steric hindrance is a key feature of 2,6-diisopropylaniline and its derivatives, often exploited in ligand design to create specific coordination environments.
-
Phenoxy Group: The ether linkage (C-O-C) provides rotational freedom. The dihedral angle between the planes of the aniline and the phenoxy rings is expected to be non-zero to minimize steric clashes. The exact preferred conformation would be a balance between steric repulsion and electronic effects (conjugation).
-
Overall Shape: The molecule is expected to adopt a non-planar conformation. The isopropyl groups will likely be oriented to minimize steric interactions with each other and the adjacent amino and phenoxy groups.
A detailed understanding of the conformational landscape would require dedicated computational modeling studies (e.g., using Density Functional Theory) or advanced NMR spectroscopic techniques (e.g., NOESY), which are not currently available in the public domain for this specific molecule.
Applications
The primary and well-documented application of this compound is as a crucial intermediate in the synthesis of the insecticide and acaricide diafenthiuron.[1] It serves as a building block for constructing the final active molecule.[1][5] Other potential applications in pharmaceuticals and the manufacturing of dyes and pigments have been suggested due to its reactive functional groups, but these are less substantiated in the available literature.[1]
Signaling Pathway to Diafenthiuron:
Safety and Handling
Information regarding the specific toxicity of this compound is limited.[1] However, as with all aromatic amines, it should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses.[7] Work in a well-ventilated area or use a fume hood.[7]
-
Fire Safety: The compound is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[7]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not discharge into sewer systems.[7]
Conclusion
This compound is a valuable chemical intermediate with well-established synthetic routes and a primary application in the agrochemical industry. While its physicochemical properties are documented, a significant gap exists in the experimental characterization of its three-dimensional molecular structure and conformation. Future research involving X-ray crystallography or computational chemistry would be beneficial for a more complete understanding of this molecule's steric and electronic properties, which could inform the design of new derivatives with potential applications in materials science and drug discovery.
References
- 1. 4-Phenoxy-2,6-diisopropylaniline hydrochloride | C18H24ClNO | CID 20067273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4′-Methylenebis[N-(2-hydroxy-3-methoxybenzylidene)-2,6-diisopropylaniline] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 4. Search - Access Structures [ccdc.cam.ac.uk]
- 5. Diisopropylaniline | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 4-Phenoxy-2,6-diisopropyl aniline: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenoxy-2,6-diisopropyl aniline is an aromatic amine that serves as a key intermediate in the synthesis of various organic compounds. Its sterically hindered aniline group and the presence of a phenoxy moiety make it a versatile building block in synthetic chemistry. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and primary application as a precursor to the insecticide diafenthiuron. Furthermore, it explores potential, albeit less documented, applications in medicinal chemistry and materials science, offering insights for future research and development. Detailed experimental protocols for its synthesis and subsequent conversion are provided, along with a summary of its physicochemical properties.
Chemical Properties and Data
This compound, with the molecular formula C18H23NO, is a dark red solid at room temperature.[1] The bulky isopropyl groups flanking the amino group significantly influence its reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 80058-85-1 | [1][2] |
| Molecular Formula | C18H23NO | [1][2] |
| Molecular Weight | 269.38 g/mol | [1][2] |
| Appearance | Dark red solid | [1] |
| Melting Point | 69-72 °C | [3] |
| Boiling Point | 371.0 ± 42.0 °C (Predicted) | [4] |
| Density | 1.026 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in toluene, xylene, dichloromethane, chloroform, methanol, tetrahydrofuran, ethyl acetate; Insoluble in water. | [1][4] |
| pKa | 4.40 ± 0.10 (Predicted) | [4] |
Table 2: Spectroscopic Data (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | - Multiple signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the di-substituted and mono-substituted phenyl rings.- A broad singlet for the -NH₂ protons.- A septet for the two methine (-CH) protons of the isopropyl groups.- A doublet for the twelve methyl (-CH₃) protons of the isopropyl groups. |
| ¹³C NMR | - Multiple signals in the aromatic region (approx. 115-160 ppm) for the twelve carbons of the two phenyl rings.- A signal for the methine carbons of the isopropyl groups.- A signal for the methyl carbons of the isopropyl groups. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 269.- Fragmentation patterns corresponding to the loss of methyl (M-15) and isopropyl (M-43) groups. Cleavage of the ether bond may also be observed. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹).- C=C stretching vibrations for the aromatic rings (approx. 1400-1600 cm⁻¹).- C-O-C stretching for the ether linkage (approx. 1200-1250 cm⁻¹). |
Synthesis of this compound
There are two primary synthetic routes to this compound, starting from 2,6-diisopropylaniline.
Route 1: Nitration Followed by Condensation
This method involves the nitration of 2,6-diisopropylaniline, followed by a condensation reaction with phenol.[5] A key advantage of this route is that the nitrated intermediate does not need to be isolated.[5]
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Phenoxy-2,6-diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
A summary of the known physical and chemical properties of 4-Phenoxy-2,6-diisopropylaniline is presented in Table 1. This data is essential for the design of thermal analysis experiments and for the interpretation of their results.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃NO | N/A |
| Molecular Weight | 269.38 g/mol | N/A |
| Appearance | Dark red solid | [1][2] |
| Melting Point | 69-72 °C | [1][2] |
| Boiling Point | 103-104 °C at 0.01 torr; Predicted: 371.0 ± 42.0 °C at 760 mmHg | |
| Density | Predicted: 1.026 ± 0.06 g/cm³ | |
| Solubility | Soluble in toluene, xylene; Insoluble in water | [1][2] |
Note: Safety data sheets for 4-Phenoxy-2,6-diisopropylaniline explicitly state that there is "no data available" for its decomposition temperature.[3]
Proposed Experimental Protocol for Thermal Stability and Decomposition Analysis
To elucidate the thermal stability and decomposition characteristics of 4-Phenoxy-2,6-diisopropylaniline, a multi-technique approach is recommended. The following experimental protocols are proposed based on standard methodologies in thermal analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss upon heating.
Methodology:
-
Accurately weigh 5-10 mg of 4-Phenoxy-2,6-diisopropylaniline into a ceramic or aluminum TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Conduct the experiment under an inert atmosphere (e.g., nitrogen) to study the pyrolysis behavior and under an oxidative atmosphere (e.g., air) to assess its combustion characteristics.
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) will provide key information about the decomposition steps.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Accurately weigh 2-5 mg of 4-Phenoxy-2,6-diisopropylaniline into a sealed aluminum DSC pan. An empty, sealed pan is to be used as a reference.
-
Place both the sample and reference pans in the DSC instrument.
-
Heat the sample from ambient temperature to a temperature beyond its expected decomposition, at a controlled heating rate (e.g., 10 °C/min).
-
Record the heat flow to the sample relative to the reference.
-
The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition. The area under these peaks can be used to calculate the enthalpy of the transitions.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.
Methodology:
-
Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.
-
The MS will provide information on the mass-to-charge ratio of the decomposition products, allowing for their identification.
-
The FTIR will provide information on the functional groups present in the evolved gases, aiding in their identification.
Visualization of Experimental Workflow
The logical flow of the proposed experimental investigation is depicted in the following diagram:
Caption: Experimental workflow for thermal stability and decomposition analysis.
Conclusion
While there is a notable absence of publicly available experimental data on the thermal stability and decomposition of 4-Phenoxy-2,6-diisopropylaniline, this guide provides a framework for a comprehensive investigation. The outlined experimental protocols for TGA, DSC, and EGA will enable researchers to determine the critical thermal parameters and decomposition products of this important chemical intermediate. The resulting data will be invaluable for ensuring process safety, optimizing reaction conditions, and meeting regulatory requirements in the development and use of 4-Phenoxy-2,6-diisopropylaniline. It is strongly recommended that these analyses be conducted to fill the current knowledge gap and to promote the safe and efficient handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Kinetics and Thermodynamics of Oxidation of Some Meta-Substituted Anilinesby Tetrabutylammoniumbromochromatein Aqueous Acetic Acid Medium : Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 4-Phenoxy-2,6-diisopropylaniline as a Key Intermediate in Insecticide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Phenoxy-2,6-diisopropylaniline, also known as 2,6-Diisopropyl-4-phenoxyaniline, is an aromatic amine that serves as a critical intermediate in the synthesis of various organic compounds.[1][] Its primary application in the agrochemical industry is as a precursor for the production of the thiourea insecticide and acaricide, Diafenthiuron.[1][3] This document provides detailed application notes, experimental protocols, and relevant data concerning the use of 4-phenoxy-2,6-diisopropylaniline in the synthesis of this insecticide.
Physicochemical Properties of 4-Phenoxy-2,6-diisopropylaniline
A summary of the key physicochemical properties is presented in the table below.
| Property | Value |
| CAS Number | 80058-85-1[4] |
| Molecular Formula | C18H23NO[][4] |
| Molecular Weight | 269.38 g/mol [][4] |
| Appearance | Dark red solid[][4] |
| Boiling Point | 371 °C at 760 mmHg[][4] |
| Melting Point | 71-72 °C (after recrystallization from hexane)[5] |
| Density | 1.026 g/cm³[][4] |
| Solubility | Soluble in Dichloromethane, Chloroform, Methanol, Tetrahydrofuran, Ethyl Acetate[4] |
| Storage Temperature | 2-8°C[4] |
Application in Insecticide Synthesis: The Path to Diafenthiuron
The principal application of 4-phenoxy-2,6-diisopropylaniline is as a foundational molecule for the synthesis of Diafenthiuron, a broad-spectrum pesticide effective against phytophagous mites, aphids, and whiteflies.[1][3] The synthesis pathway involves the conversion of 4-phenoxy-2,6-diisopropylaniline into an isothiocyanate intermediate, which is then reacted with tert-butylamine to yield the final product, Diafenthiuron.[6][7]
Caption: Synthesis pathway of Diafenthiuron from 2,6-Diisopropylaniline.
Experimental Protocols
Protocol 1: Synthesis of 4-Phenoxy-2,6-diisopropylaniline
This protocol is based on the Ullmann condensation reaction.
Materials:
-
Phenol
-
Xylene
-
Potassium hydroxide (pulverized)
-
Copper chloride
-
2,6-diisopropyl-4-bromoaniline
-
15% Sodium hydroxide solution
-
Sodium sulfate
-
Hexane (for recrystallization)
Procedure:
-
Dissolve 48.9 g of phenol in 500 ml of xylene in a reaction vessel under a nitrogen atmosphere.[5]
-
Add 30.2 g of pulverized potassium hydroxide to the solution.[5]
-
Heat the mixture to boiling while continuously distilling off the water that is formed.[5]
-
After water removal is complete, add 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline.[5]
-
Stir the reaction mixture for 8 hours at 150-155°C.[5]
-
Cool the mixture and filter with suction.[5]
-
Wash the filtrate with 150 ml of 15% sodium hydroxide solution, followed by two 150 ml portions of water.[5]
-
Separate the organic phase and dry it over sodium sulfate.[5]
-
Remove the solvent by distillation. The crude product can be purified by distillation (boiling point of 103-104°C / 0.01 torr) or recrystallization from hexane to yield the final product with a melting point of 71-72°C.[5]
An alternative, improved synthesis route involves reacting 2,6-diisopropylaniline with hydrobromic acid and hydrogen peroxide for bromination, followed by a catalyzed reaction with phenol using a copper 8-hydroxyquinoline/copper/DMAP system. This method shortens the Ullmann reaction time to 3 hours.[7] Another patented method involves the nitration of 2,6-diisopropylaniline followed by a condensation reaction with phenol using a quaternary ammonium salt as a catalyst, which reduces the reaction temperature to around 110°C.[8]
Protocol 2: Synthesis of Diafenthiuron from 4-Phenoxy-2,6-diisopropylaniline
This protocol outlines the subsequent steps to produce Diafenthiuron.
Materials:
-
4-Phenoxy-2,6-diisopropylaniline
-
Thiophosgene (CSCl₂) or Carbon disulfide (CS₂) and 4-toluenesulfonyl chloride
-
tert-Butylamine
-
Appropriate organic solvent (e.g., toluene)
Procedure:
-
Formation of the Isothiocyanate Intermediate: React 4-phenoxy-2,6-diisopropylaniline with thiophosgene to form N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate.[6]
-
Alternatively, the isothiocyanate can be synthesized by reacting 4-phenoxy-2,6-diisopropylaniline with carbon disulfide and 4-toluenesulfonyl chloride at approximately 40°C.[7]
-
Formation of Diafenthiuron: React the resulting N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate intermediate with tert-butylamine.[6][7]
-
The final product, 1-tert-Butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea (Diafenthiuron), is then isolated and purified.[6]
Quantitative Data Summary
The efficiency of the synthesis process can vary based on the chosen route.
| Reaction | Product | Yield | Purity | Reference |
| Improved synthesis from 2,6-diisopropylaniline | Diafenthiuron | 37.5% (overall) | Not Specified | [7] |
| Continuous one-pot synthesis from 2,6-diisopropylaniline | 2,6-diisopropyl-4-phenoxy phenylthiourea | 83.3 - 84.8% | >97% | [9] |
Mechanism of Action of Diafenthiuron
It is important to note that 4-phenoxy-2,6-diisopropylaniline, as an intermediate, does not possess a biological mechanism of action itself.[1] The insecticidal activity arises from the final product, Diafenthiuron, which acts as a proinsecticide.[3] In the target pest, Diafenthiuron is converted, either metabolically or photochemically, into its active carbodiimide form.[6] This highly reactive metabolite irreversibly inhibits the microsomal glucose-6-phosphate translocase, a component of the mitochondrial ATPase complex.[6] This inhibition disrupts ATP production, leading to metabolic failure and the death of the insect.[6]
Caption: Mechanism of action of Diafenthiuron in target pests.
Safety and Handling
4-Phenoxy-2,6-diisopropylaniline should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety glasses, and suitable protective clothing.[10] Avoid formation of dust and aerosols.[10] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[10] The material should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Conclusion
4-Phenoxy-2,6-diisopropylaniline is a vital intermediate in the agrochemical industry, specifically for the synthesis of the insecticide Diafenthiuron. Understanding its properties and the synthetic protocols for its use allows researchers and chemical manufacturers to optimize the production of this important pest control agent. The detailed methodologies and mechanistic insights provided serve as a valuable resource for professionals in the field of insecticide development and synthesis.
References
- 1. Buy 4-Phenoxy-2,6-diisopropyl aniline | 80058-85-1 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Diafenthiuron - Wikipedia [en.wikipedia.org]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 9. CN101307016B - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea - Google Patents [patents.google.com]
- 10. chemicalbook.com [chemicalbook.com]
Synthetic Protocols for the Derivatization of 4-Phenoxy-2,6-diisopropylaniline: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols for the chemical modification of 4-Phenoxy-2,6-diisopropylaniline, a key intermediate in the synthesis of various agrochemicals and a potential building block for pharmaceutical agents.[1][2] The protocols outlined below focus on the derivatization of the aniline nitrogen, offering methodologies for N-acylation, N-alkylation, and N-arylation.
Introduction
4-Phenoxy-2,6-diisopropylaniline is an aromatic amine characterized by significant steric hindrance around the amino group due to the presence of two isopropyl substituents in the ortho positions. This structural feature influences its reactivity and necessitates carefully optimized reaction conditions for successful derivatization. The primary application of this compound is as a precursor in the synthesis of the insecticide and acaricide, diafenthiuron.[1][3] This conversion involves the formation of a thiourea, a type of N-acylation. The following protocols provide a foundation for exploring a broader range of derivatives for potential applications in drug discovery and materials science.
Data Presentation
The following table summarizes the key aspects of the derivatization protocols described in this document.
| Derivatization Type | Reagents | Catalyst/Base | Solvent | Temperature (°C) |
| N-Thiourea Formation | Isothiocyanate (e.g., Sodium Thiocyanate/HCl) | - | Toluene | 100 |
| General N-Acylation | Acyl chloride or Anhydride | Pyridine or Et3N | Dichloromethane | 0 to rt |
| General N-Alkylation | Alkyl halide | K2CO3 or NaH | DMF or Acetonitrile | rt to 80 |
| N-Arylation (Buchwald-Hartwig) | Aryl halide | Pd catalyst (e.g., Pd2(dba)3) and Ligand (e.g., XPhos) | NaOtBu or K3PO4 | Toluene or Dioxane |
Experimental Protocols
Protocol 1: Synthesis of N-(4-Phenoxy-2,6-diisopropylphenyl)thiourea (A Form of N-Acylation)
This protocol is adapted from the synthesis of a key intermediate for diafenthiuron.[3]
Materials:
-
4-Phenoxy-2,6-diisopropylaniline
-
Sodium Thiocyanate (NaSCN)
-
Hydrochloric acid (30%)
-
Toluene
-
Reaction flask with reflux condenser, thermometer, and dropping funnel
Procedure:
-
In a 1000 mL reaction flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 88.6 g (0.5 mol) of 2,6-diisopropylaniline and 300 mL of toluene.
-
After a series of preceding bromination and etherification steps to synthesize the 4-phenoxy-2,6-diisopropylaniline in situ, the reaction mixture is cooled to 80 °C.
-
Add 40.6 g (0.5 mol) of Sodium Thiocyanate.
-
Slowly add 66.8 g (0.55 mol) of 30% hydrochloric acid.
-
Heat the reaction mixture to 100 °C and maintain for 5 hours.
-
After the reaction is complete, cool the mixture and filter to obtain the crude product.
-
The resulting product is 2,6-diisopropyl-4-phenoxy phenylthiourea.
Protocol 2: General Protocol for N-Acylation
This protocol provides a general method for the N-acylation of 4-Phenoxy-2,6-diisopropylaniline with acyl chlorides or anhydrides.
Materials:
-
4-Phenoxy-2,6-diisopropylaniline
-
Acyl chloride or anhydride (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 4-Phenoxy-2,6-diisopropylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Protocol for N-Alkylation
This protocol outlines a general procedure for the N-alkylation of 4-Phenoxy-2,6-diisopropylaniline with alkyl halides. Due to the steric hindrance, more forcing conditions may be required compared to less substituted anilines.
Materials:
-
4-Phenoxy-2,6-diisopropylaniline
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 4-Phenoxy-2,6-diisopropylaniline (1.0 eq) in anhydrous DMF or acetonitrile, add the base (K₂CO₃ or NaH) (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) and heat the reaction mixture to 50-80 °C.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 4: General Protocol for N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6] This general protocol can be adapted for the N-arylation of 4-Phenoxy-2,6-diisopropylaniline. The choice of ligand is crucial, especially for sterically hindered anilines.[7][8]
Materials:
-
4-Phenoxy-2,6-diisopropylaniline
-
Aryl halide (bromide or iodide) (1.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In a glovebox or under a stream of nitrogen, add the aryl halide (1.0 eq), 4-Phenoxy-2,6-diisopropylaniline (1.2 eq), base (1.4 eq), palladium precatalyst, and ligand to a Schlenk tube.
-
Add anhydrous toluene or dioxane to the tube.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General workflow for the derivatization of 4-Phenoxy-2,6-diisopropylaniline.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. 4-Phenoxy-2,6-diisopropyl aniline|lookchem [lookchem.com]
- 2. This compound CAS#: 80058-85-1 [amp.chemicalbook.com]
- 3. CN101307016B - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. cssp.chemspider.com [cssp.chemspider.com]
Application Notes and Protocols for Metal Complexes with 4-Phenoxy-2,6-diisopropylaniline Derived Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of metal complexes featuring ligands derived from 4-phenoxy-2,6-diisopropylaniline. The bulky 2,6-diisopropylphenyl groups and the electronically tunable phenoxy moiety make these ligands highly effective in stabilizing metal centers and promoting a variety of catalytic transformations. This document details protocols for olefin polymerization, palladium-catalyzed cross-coupling reactions, and ring-opening polymerization, supported by quantitative data and mechanistic diagrams.
Application: Olefin Polymerization with Neutral Nickel(II) Catalysts
Complexes based on salicylaldimine or phenoxyimine ligands derived from 4-phenoxy-2,6-diisopropylaniline are highly effective for the polymerization of olefins such as ethylene and norbornene. These late transition metal catalysts are known for their tolerance to polar functional groups and their ability to produce polymers with unique microstructures.[1][2] Neutral nickel(II) complexes, in particular, can exhibit high activities without the need for a cocatalyst, although their performance can be significantly enhanced by additives.[3][4]
Quantitative Data Summary: Olefin Polymerization
| Catalyst Type | Monomer | Cocatalyst / Additive | Activity | Polymer Mn (kDa) | PDI | Branching (per 1000 C) | Reference |
| Salicylaldimine-Ni(II) | Ethylene | None | Up to 1.47 × 10⁶ g PE/(mol·h) | - | - | - | [3] |
| Phenoxyimine-Ni(II) | Ethylene | Na⁺ | Up to 20-fold activity increase | Increased | - | Increased | [4] |
| Anilido-imine-Pd(II) | Norbornene | Methylaluminoxane (MAO) | Up to 2.63 × 10⁸ g PNB/(mol·h) | - | - | - | [5] |
| Salicylaldimine-Ni(II) | Ethylene / Polar Norbornene | None | - | - | - | Up to 13% polar monomer incorporation | [6] |
Experimental Protocols
Protocol 1.1: Synthesis of a Phenoxyimine Ligand (L1)
This protocol is adapted from the synthesis of similar phenoxyimine ligands.[7]
-
To a solution of a suitable salicylaldehyde derivative (e.g., 3-tert-butyl-2-hydroxybenzaldehyde) (1.0 eq) in methanol, add 4-phenoxy-2,6-diisopropylaniline (1.0 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield the desired phenoxyimine ligand.
Protocol 1.2: Synthesis of Neutral Nickel(II) Complex [Ni(L1)(Ph)(PPh₃)]
-
In a glovebox, suspend the phenoxyimine ligand (L1) (1.0 eq) and Ni(COD)₂ (1.0 eq) in toluene.
-
Add triphenylphosphine (PPh₃) (1.0 eq) to the suspension.
-
Add bromobenzene (1.0 eq) and stir the mixture at room temperature for 12 hours.
-
Remove the solvent under vacuum.
-
Wash the resulting solid with pentane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the purified nickel complex.
Protocol 1.3: Ethylene Polymerization
-
Place a solution of the nickel catalyst (e.g., 10 µmol) in toluene (50 mL) in a high-pressure stainless-steel reactor.
-
If using an additive (e.g., NaBArF), add it to the reactor at this stage.
-
Pressurize the reactor with ethylene (e.g., 10 atm) and stir the reaction mixture at the desired temperature (e.g., 60 °C) for a specified time (e.g., 1 hour).
-
Vent the reactor and quench the reaction by adding acidic methanol.
-
Filter the resulting polyethylene, wash with methanol and acetone, and dry in a vacuum oven at 60 °C to a constant weight.
Diagrams and Workflows
Caption: General workflow for ligand synthesis, complexation, and ethylene polymerization.
Caption: Simplified catalytic cycle for Nickel-catalyzed olefin polymerization.
Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The steric bulk and electron-donating properties of ligands derived from 4-phenoxy-2,6-diisopropylaniline make them suitable for palladium-catalyzed cross-coupling reactions. Salicylaldimine-based ligands, which are structurally analogous, have demonstrated high efficiency in Suzuki-Miyaura couplings of aryl bromides and chlorides.[8] These reactions are fundamental in synthetic chemistry, particularly for the construction of biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[9]
Quantitative Data Summary: Suzuki-Miyaura Cross-Coupling
Data presented is for analogous salicylideneimine-based palladium complexes as specific data for the target ligand is not widely available.
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic Acid | 1.0 | K₂CO₃ | DMA | >95 | [10] |
| 4-Chloroacetophenone | Phenylboronic Acid | 1.0 | K₂CO₃ | DMF/H₂O | 92 | [8] |
| 1-Bromo-4-nitrobenzene | Phenylboronic Acid | 1.0 | K₂CO₃ | DMA | 98 | [10] |
| 2-Bromopyridine | Phenylboronic Acid | 1.0 | K₂CO₃ | DMA | 85 | [10] |
Experimental Protocols
Protocol 2.1: Synthesis of a Palladium(II) Salicylaldimine Complex [Pd(L2)₂]
This protocol is adapted for a generic salicylaldimine ligand (L2) derived from a substituted salicylaldehyde and 4-phenoxy-2,6-diisopropylaniline.
-
Dissolve the salicylaldimine ligand (2.0 eq) in hot ethanol.
-
In a separate flask, dissolve palladium(II) acetate (1.0 eq) in hot ethanol.
-
Add the ligand solution dropwise to the palladium acetate solution with stirring.
-
Reflux the mixture for 6 hours. A precipitate will form.
-
Cool the mixture to room temperature.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Protocol 2.2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a reaction vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., [Pd(L2)₂], 0.01 mmol, 1 mol%).
-
Add the solvent (e.g., a mixture of Toluene/Ethanol/H₂O or DMA, 5 mL).
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the required time (e.g., 4-24 hours), monitoring by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the biaryl product.
Diagrams and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application: Ring-Opening Polymerization (ROP) of ε-Caprolactone
Metal complexes are widely used as initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) to produce biodegradable polyesters such as polycaprolactone (PCL).[11] While specific data for the target ligand is scarce, related Schiff base complexes of metals like Zinc, Cobalt, and Nickel are known to be active for this transformation, suggesting a promising application area.[12]
Experimental Protocol
Protocol 3.1: Bulk Polymerization of ε-Caprolactone
This is a representative protocol based on known methods for ROP using Schiff base metal complexes.
-
In a glovebox, add the metal complex (e.g., a Zinc complex with a phenoxyimine ligand, 0.05 mmol) to a dry Schlenk flask.
-
Add freshly distilled ε-caprolactone (e.g., 5.0 mmol) to the flask via syringe.
-
If a co-initiator like benzyl alcohol is used, add it at this stage.
-
Place the sealed flask in an oil bath preheated to the desired temperature (e.g., 110-130 °C) and stir.
-
After the desired time (e.g., 1-24 hours), cool the flask to room temperature. The solidified polymer is the crude product.
-
Dissolve the polymer in a minimal amount of chloroform or dichloromethane.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.
-
Filter the white precipitate, wash with methanol, and dry in a vacuum oven at 40 °C to a constant weight.
-
Characterize the polymer by GPC (for Mn and PDI) and NMR.
References
- 1. Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers [mdpi.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fine-Tuning Nickel Phenoxyimine Olefin Polymerization Catalysts: Performance Boosting by Alkali Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone [mdpi.com]
- 12. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Diafenthiuron from 4-Phenoxy-2,6-diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of the thiourea-based insecticide and acaricide, diafenthiuron, commencing from 4-phenoxy-2,6-diisopropylaniline. Diafenthiuron is a pro-pesticide that, upon exposure to light, converts to its active carbodiimide form, which acts as a potent inhibitor of mitochondrial respiration.[1][2] The protocols outlined herein are compiled from established synthetic methodologies, offering a comprehensive guide for laboratory-scale preparation. This document includes a step-by-step experimental protocol, a summary of quantitative data, and visual diagrams illustrating the synthetic workflow and the compound's mechanism of action.
Introduction
Diafenthiuron is a widely utilized agrochemical for controlling a variety of phytophagous pests, including mites, aphids, and whiteflies. Its unique mode of action, which relies on metabolic or photochemical activation to a carbodiimide, provides an effective means of pest management.[1][2] The synthesis of diafenthiuron can be achieved through several routes, with a common strategy involving the formation of a key isothiocyanate or isocyanate intermediate from a substituted aniline, followed by reaction with tert-butylamine. This application note focuses on the synthesis starting from 4-phenoxy-2,6-diisopropylaniline, a crucial precursor in many synthetic pathways.[3][4][5]
Synthesis of 4-Phenoxy-2,6-diisopropylaniline (Starting Material)
Prior to the synthesis of diafenthiuron, the starting material, 4-phenoxy-2,6-diisopropylaniline, must be synthesized or procured. A common method for its preparation is the Ullmann condensation of 2,6-diisopropyl-4-bromoaniline with phenol.[6] Another approach involves the nitration of 2,6-diisopropylaniline, followed by a condensation reaction.[7]
Experimental Protocol for Ullmann Condensation[6]
-
In a reaction vessel under a nitrogen atmosphere, dissolve 48.9 g of phenol in 500 ml of xylene.
-
Add 30.2 g of pulverized potassium hydroxide to the solution.
-
Heat the mixture to its boiling point while continuously removing the water formed during the reaction.
-
After the removal of water, add 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline.
-
Stir the reaction mixture for 8 hours at a temperature of 150-155°C.
-
Cool the mixture and filter it with suction.
-
Wash the filtrate with 150 ml of 15% sodium hydroxide solution, followed by two washes with 150 ml portions of water.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Remove the solvent by distillation, and distill the crude product to obtain 4-phenoxy-2,6-diisopropylaniline.
| Parameter | Value | Reference |
| Boiling Point | 103-104 °C / 0.01 torr | [6] |
| Melting Point | 71-72 °C (after recrystallization from hexane) | [6] |
Synthesis of Diafenthiuron
The synthesis of diafenthiuron from 4-phenoxy-2,6-diisopropylaniline can proceed through two primary routes: the formation of an isocyanate intermediate followed by reaction with tert-butylamine and subsequent thionation, or the formation of an isothiocyanate intermediate followed by reaction with tert-butylamine.
Route 1: Via Isocyanate Intermediate
This method involves the conversion of 4-phenoxy-2,6-diisopropylaniline to N-(2,6-diisopropyl-4-phenoxyphenyl)isocyanate, which is then reacted with tert-butylamine to form a urea derivative. The final step is a thionation reaction to yield diafenthiuron.[3][4]
Step 1: Synthesis of N-(2,6-diisopropyl-4-phenoxyphenyl)isocyanate
-
To a 250 mL dry round-bottom flask, add 7.65 g of triphosgene and 13.7 g of calcium carbonate to a mixture of 60 mL of methylene chloride and 35 mL of water, with stirring.
-
Slowly add 17.4 g of 2,6-diisopropyl-4-phenoxyaniline to the mixture while maintaining the temperature between 0-5°C.
-
After the addition is complete, heat the system to reflux for 2 hours.
-
Cool the reaction mixture and filter.
-
Wash the organic phase twice with 50 mL of water.
-
Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain the crude isocyanate, which is used directly in the next step.
Step 2: Synthesis of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butyl urea
-
In a 50 mL dry round-bottom flask, dissolve 18.54 g of the crude N-(2,6-diisopropyl-4-phenoxyphenyl)isocyanate in 10 mL of toluene.
-
Add 13.8 g of tert-butylamine to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction system to obtain the urea derivative.
Step 3: Synthesis of Diafenthiuron
-
The crude 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butyl urea is then subjected to a reaction with phosphorus pentasulfide in the presence of potassium carbonate to yield diafenthiuron.[3][4] (Note: The cited patents do not provide specific quantities for this final thionation step.)
Route 2: Via Isothiocyanate Intermediate
This alternative synthesis involves the reaction of 4-phenoxy-2,6-diisopropylaniline with carbon disulfide and 4-toluenesulfonyl chloride to form the isothiocyanate intermediate, which is then reacted with tert-butylamine.[5] This method is reported to have a total yield of 37.5%.[5]
Synthetic Workflow
Caption: Synthetic pathways for diafenthiuron from 2,6-diisopropylaniline.
Mechanism of Action
Diafenthiuron itself is biologically inactive and requires conversion to its active form.[2] This activation can occur photochemically or through metabolic processes within the target pest.[1][2] The resulting carbodiimide derivative is a potent inhibitor of mitochondrial ATP synthase, leading to the disruption of cellular respiration and ultimately, cell death.[2]
Caption: Mechanism of action of diafenthiuron.
Quantitative Data Summary
| Synthesis Step | Starting Material | Reagents | Product | Yield | Purity | Reference |
| Ullmann Condensation | 2,6-diisopropyl-4-bromoaniline | Phenol, KOH, CuCl₂ | 4-Phenoxy-2,6-diisopropylaniline | Not specified | High (distilled) | [6] |
| Diafenthiuron Synthesis (Route 2) | 2,6-diisopropylaniline | HBr, H₂O₂, Phenol, CS₂, 4-toluenesulfonyl chloride, tert-butylamine | Diafenthiuron | 37.5% (overall) | Not specified | [5] |
| Intermediate Synthesis | 2,6-diisopropylaniline | Bromine, NaOH, Phenol, NaSCN, HCl | 2,6-diisopropyl-4-phenoxy phenylthiourea | 83.3% - 84.8% | 97% - 97.4% | [8] |
| Diafenthiuron Technical | 2,6-diisopropyl-4-phenoxyphenylthiourea | (Pyrolysis and amination) | Diafenthiuron | >95% | >95% | [9] |
Conclusion
The synthesis of diafenthiuron from 4-phenoxy-2,6-diisopropylaniline is a well-documented process with multiple viable routes. The choice of synthetic pathway may depend on the availability of reagents, desired yield, and scalability of the process. The protocols and data presented in this application note provide a solid foundation for researchers to undertake the synthesis of this important agrochemical. Careful attention to reaction conditions and purification procedures is essential for obtaining a high-purity product. The provided diagrams offer a clear visual representation of the synthetic workflow and the biochemical mechanism of action, aiding in a comprehensive understanding of diafenthiuron.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of diafenthiuron by microsomal oxidation: procide activation and inactivation as mechanisms contributing to selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis process for diafenthiuron as thiourea insecticide and acaricide - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102993075A - Synthesis process for diafenthiuron as thiourea insecticide and acaricide - Google Patents [patents.google.com]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. prepchem.com [prepchem.com]
- 7. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 8. CN101307016B - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea - Google Patents [patents.google.com]
- 9. CN114702422A - Preparation method of diafenthiuron technical - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Phenoxy-2,6-diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the industrial-scale synthesis of 4-Phenoxy-2,6-diisopropylaniline, a key intermediate in the production of various agrochemicals and potentially in the development of pharmaceuticals.[1] The following sections detail two primary synthetic methodologies, present quantitative data in a structured format, and include workflow diagrams for clarity.
Introduction
4-Phenoxy-2,6-diisopropylaniline is an aromatic amine of significant industrial interest, primarily serving as a precursor for the synthesis of the insecticide and acaricide, diafenthiuron.[1] Its molecular structure, featuring a phenoxy group and two bulky isopropyl substituents on the aniline ring, makes it a versatile building block in organic synthesis. This document outlines two robust and scalable methods for its production: a two-step nitration-condensation pathway and a one-pot Ullmann condensation.
Synthetic Methodologies
Two principal routes for the large-scale synthesis of 4-Phenoxy-2,6-diisopropylaniline have been identified and are detailed below.
Method 1: Nitration followed by Condensation
This synthetic approach involves the nitration of 2,6-diisopropylaniline to yield 2,6-diisopropyl-4-nitroaniline, which is subsequently condensed with phenol without the need for intermediate separation, making it highly efficient for industrial applications.[2]
Experimental Protocol:
-
Nitration:
-
In a suitable reactor, dissolve 2,6-diisopropylaniline (1.0 mol) in a solvent such as toluene (600 mL).
-
Add sulfuric acid (1.5g of 98% concentration).
-
Heat the mixture to reflux temperature.
-
Slowly add concentrated nitric acid (1.1 mol, 69% concentration) dropwise, maintaining the reaction temperature at 110°C.
-
Continue the reaction for 4 hours.
-
-
Condensation:
-
Cool the reaction mixture to 70-80°C.
-
Add a 30% aqueous solution of potassium hydroxide (2.0 mol).
-
Add phenol (1.0 mol) and a quaternary ammonium salt catalyst, such as Tetrabutylammonium bromide (0.9g).[2]
-
Heat the mixture to reflux and remove the water formed during the reaction.
-
Maintain the reaction at 110-112°C for 8 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, wash the organic phase three times with a 10% sodium hydroxide solution (150 mL each).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent by distillation to obtain the crude product as a brown solid.
-
Recrystallize the crude product from ethanol to yield pure 4-Phenoxy-2,6-diisopropylaniline.
-
Quantitative Data Summary for Method 1
| Parameter | Value | Reference |
| Starting Material | 2,6-diisopropylaniline | [2] |
| Key Reagents | Nitric Acid, Sulfuric Acid, Phenol, Potassium Hydroxide | [2] |
| Catalyst | Tetrabutylammonium bromide | [2] |
| Solvent | Toluene | [2] |
| Reaction Temperature | 110-112°C | [2] |
| Reaction Time | 12 hours (total) | [2] |
| Product Yield | 99.03% | [2] |
| Product Purity (HPLC) | 99.5% | [2] |
| Melting Point | 69-71°C | [2] |
Caption: Workflow for the Ullmann condensation synthesis of 4-Phenoxy-2,6-diisopropylaniline.
Application in Agrochemical Synthesis
The primary industrial application of 4-Phenoxy-2,6-diisopropylaniline is as a crucial intermediate in the synthesis of diafenthiuron, a widely used insecticide and acaricide. The aniline derivative undergoes further chemical transformations to yield the final active ingredient.
Role as a Precursor
Caption: The role of 4-Phenoxy-2,6-diisopropylaniline as a precursor to Diafenthiuron.
Safety and Handling
As with all chemical syntheses, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated area or a fume hood. Aromatic amines can be toxic, and care should be taken to avoid inhalation, ingestion, and skin contact. [1]Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The large-scale synthesis of 4-Phenoxy-2,6-diisopropylaniline can be effectively achieved through either a nitration-condensation sequence or an Ullmann condensation. The choice of method may depend on the availability of starting materials, equipment, and economic considerations. The nitration-condensation route appears to offer a higher yield and purity and avoids the use of a bromo-intermediate. Both protocols are well-suited for industrial production and provide a reliable supply of this important chemical intermediate.
References
analytical methods for the quantification of 4-Phenoxy-2,6-diisopropyl aniline
An increasing demand for precise and robust analytical methods for the quantification of specialty chemicals is noted across the pharmaceutical and chemical industries. 4-Phenoxy-2,6-diisopropyl aniline is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Accurate quantification of this compound is crucial for process control, quality assurance, and regulatory compliance. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Summary of Analytical Methods
The following table summarizes the proposed . These methods are adapted from established procedures for structurally similar compounds, including substituted anilines and related agricultural chemical intermediates.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Reversed-phase chromatography with UV detection. | Gas chromatography separation followed by mass spectrometric detection. | Liquid chromatography separation with tandem mass spectrometry detection. |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm with a 5% phenyl methylpolysiloxane stationary phase) | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile and Water (gradient or isocratic) | Helium | Acetonitrile and Water with 0.1% Formic Acid (gradient) |
| Detector | UV-Visible Detector (e.g., at 240 nm) | Mass Spectrometer (MS) | Tandem Mass Spectrometer (MS/MS) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min |
| Injection Volume | 10 µL | 1 µL (splitless) | 5 µL |
| Temperature | 30°C (column oven) | Oven temperature program (e.g., 100°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min) | 40°C (column oven) |
| Sample Preparation | Dissolution in a suitable organic solvent (e.g., acetonitrile or methanol). | Dissolution in a volatile organic solvent (e.g., ethyl acetate), potential derivatization. | Dissolution in mobile phase or compatible solvent, followed by filtration. |
| LOD/LOQ | Estimated in the low µg/mL range. | Estimated in the ng/mL to low µg/mL range. | Estimated in the low ng/mL to pg/mL range. |
Experimental Protocols
Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from methods used for the analysis of diafenthiuron and other substituted anilines.[1]
Objective: To quantify this compound in a sample matrix.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Equipment:
-
HPLC system with a UV-Visible detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Sonicator
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (80:20, v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an estimated amount of this compound.
-
Dissolve the sample in a known volume of methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of substituted anilines.[2][3]
Objective: To identify and quantify this compound, particularly at lower concentrations or in complex matrices.
Materials:
-
This compound reference standard
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, high purity)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm)
Equipment:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm with a 5% phenyl methylpolysiloxane stationary phase)
-
Analytical balance
Procedure:
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.
-
Perform serial dilutions to prepare working standards in the range of 0.1 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in ethyl acetate.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample.
-
Filter the final extract through a 0.22 µm syringe filter.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
-
-
Analysis:
-
Inject the standards to build a calibration curve based on the peak area of a characteristic ion.
-
Inject the prepared samples.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify using the calibration curve.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from methods for the analysis of diafenthiuron and its metabolites.[4]
Objective: To achieve high sensitivity and selectivity in the quantification of this compound.
Materials:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm)
Equipment:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 UPLC/HPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Analytical balance
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution in acetonitrile.
-
Prepare a series of working standards from 0.1 ng/mL to 100 ng/mL by diluting the stock solution with the initial mobile phase composition.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the initial mobile phase composition. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction may be employed.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC-MS/MS Conditions:
-
Column: C18 (100 mm x 2.1 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-7 min: 90% B
-
7.1-9 min: 10% B (re-equilibration)
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound need to be determined by infusing a standard solution.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the samples.
-
Quantify the analyte based on the area of the specific MRM transition peak.
-
Visualizations
Caption: HPLC-UV analysis workflow.
Caption: GC-MS sample processing and analysis workflow.
Caption: Logical flow of LC-MS/MS quantification.
References
The Role of 4-Phenoxy-2,6-diisopropylaniline in Advanced Colorant Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Phenoxy-2,6-diisopropylaniline is a versatile aromatic amine that serves as a key intermediate in the synthesis of a variety of organic molecules. While its application in the production of insecticides is well-documented, its role in the creation of high-performance dyes and pigments is an area of growing interest.[1][2] The unique structural features of this compound, including the sterically hindered diisopropyl groups and the phenoxy moiety, can be leveraged to design colorants with desirable properties such as enhanced lightfastness, thermal stability, and specific solubility characteristics.
This document provides detailed application notes and hypothetical protocols for the synthesis of dyes and pigments using 4-phenoxy-2,6-diisopropylaniline. It is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel colorants.
Application Notes
The bulky diisopropyl groups flanking the amine functionality in 4-phenoxy-2,6-diisopropylaniline play a crucial role in the properties of the resulting dyes and pigments. These groups can inhibit intermolecular aggregation, a common cause of diminished color strength and poor lightfastness in colorants. Furthermore, the phenoxy group offers a site for further chemical modification, allowing for the fine-tuning of the final product's solubility and chromatic properties.
The primary application of 4-phenoxy-2,6-diisopropylaniline in colorant synthesis is as a diazo component in the formation of azo dyes. Azo dyes are a large and commercially significant class of colorants characterized by the presence of one or more azo (-N=N-) groups. By diazotizing the primary amine group of 4-phenoxy-2,6-diisopropylaniline and coupling it with various aromatic compounds (coupling components), a wide spectrum of colors can be achieved.
Experimental Protocols
The following are generalized, yet detailed, protocols for the synthesis of colorants derived from 4-phenoxy-2,6-diisopropylaniline. These protocols are based on established principles of dye chemistry and provide a starting point for laboratory experimentation.
Protocol 1: Synthesis of a Hypothetical Disperse Azo Dye
Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester. The incorporation of the bulky 4-phenoxy-2,6-diisopropyl moiety is anticipated to enhance the sublimation fastness of the resulting disperse dye.
Reaction Scheme:
Figure 1: Synthesis of a disperse azo dye.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-Phenoxy-2,6-diisopropylaniline | 269.38 | 2.70 | 10 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 | 11 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 2.5 mL | ~30 |
| N,N-diethylaniline | 149.23 | 1.50 | 10 |
| Sodium Acetate | 82.03 | As needed | - |
| Methanol | 32.04 | As needed | - |
Procedure:
-
Diazotization:
-
In a 100 mL beaker, suspend 2.70 g (10 mmol) of 4-phenoxy-2,6-diisopropylaniline in 20 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate 250 mL beaker, dissolve 1.50 g (10 mmol) of N,N-diethylaniline in 20 mL of a 10% acetic acid solution.
-
Cool the coupling component solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH to 4-5 by adding a saturated solution of sodium acetate.
-
A colored precipitate should form. Continue stirring for 1-2 hours to ensure complete reaction.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent such as methanol or ethanol to obtain the purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Expected Outcome: A colored solid, likely in the yellow to orange range, is expected. The final color will depend on the specific coupling component used. Quantitative data such as yield, melting point, and spectroscopic analysis (UV-Vis, FT-IR, NMR) would need to be determined experimentally.
Protocol 2: Conceptual Synthesis of a Pigment Precursor
While direct synthesis of a stable pigment from 4-phenoxy-2,6-diisopropylaniline might require more complex multi-step reactions, it can serve as a building block for pigment precursors. For instance, it could be used to synthesize a substituted phthalonitrile, a key starting material for phthalocyanine pigments. Phthalocyanines are known for their brilliant colors and exceptional stability.
Conceptual Workflow:
Figure 2: Phthalocyanine pigment synthesis workflow.
This conceptual workflow outlines a potential pathway to a phthalocyanine pigment. The initial step would involve functionalizing the 4-phenoxy-2,6-diisopropylaniline, for example, by introducing a hydroxyl or amino group onto the phenoxy ring. This functionalized derivative could then undergo a nucleophilic aromatic substitution reaction with a compound like 4-nitrophthalonitrile to yield a substituted phthalonitrile. The final step, a cyclotetramerization reaction, typically in the presence of a metal salt, would lead to the formation of the intensely colored phthalocyanine pigment. Each of these steps would require careful optimization of reaction conditions.
Data Presentation
As these are conceptual and generalized protocols, experimental quantitative data is not available. In a research setting, the following tables would be populated with experimental results for a series of synthesized dyes.
Table 1: Physicochemical Properties of Synthesized Dyes
| Dye ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | λmax (nm) in Toluene | Molar Extinction Coefficient (ε) |
| DYE-01 | - | - | - | - | - | - |
| DYE-02 | - | - | - | - | - | - |
| ... | - | - | - | - | - | - |
Table 2: Fastness Properties of Dyes on Polyester Fabric
| Dye ID | Light Fastness (Blue Wool Scale) | Wash Fastness (Grey Scale) | Sublimation Fastness (Grey Scale) |
| DYE-01 | - | - | - |
| DYE-02 | - | - | - |
| ... | - | - | - |
Conclusion
4-Phenoxy-2,6-diisopropylaniline holds significant potential as a versatile building block for the synthesis of novel dyes and pigments with enhanced performance characteristics. The provided protocols offer a starting point for the exploration of this chemistry. Further research and development in this area could lead to the creation of new colorants with superior properties for a wide range of applications, from textiles and coatings to advanced materials for electronics and photonics. The steric and electronic effects imparted by the unique substitution pattern of this aniline derivative are key to unlocking these future innovations in colorant technology.
References
Application Notes and Protocols: Reactions of 4-Phenoxy-2,6-diisopropylaniline with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the reactivity of 4-phenoxy-2,6-diisopropylaniline with various electrophiles. This sterically hindered aniline derivative is a key intermediate in the synthesis of agrochemicals and serves as a versatile scaffold for the development of novel bioactive molecules. This document details experimental protocols for key electrophilic substitution reactions, including N-acylation, N-alkylation, reactions with isocyanates and isothiocyanates, and ring halogenation. Additionally, it summarizes the known biological activities of its derivatives, particularly in the context of insecticide development, and provides insights into potential applications in drug discovery.
Introduction
4-Phenoxy-2,6-diisopropylaniline is an aromatic amine characterized by the presence of bulky isopropyl groups ortho to the amino functionality and a phenoxy group at the para position. The steric hindrance imposed by the isopropyl groups significantly influences its reactivity, primarily directing reactions to the nitrogen atom or the less sterically hindered positions on the aromatic ring. The electron-donating nature of the amino and phenoxy groups activates the aromatic ring towards electrophilic substitution.
This document serves as a practical guide for researchers exploring the chemical space around this scaffold. The provided protocols are based on established methodologies for similar aniline derivatives and specific examples found in the literature for 4-phenoxy-2,6-diisopropylaniline, particularly in the synthesis of the insecticide Diafenthiuron.
Physicochemical Properties of 4-Phenoxy-2,6-diisopropylaniline
A summary of the key physicochemical properties of 4-phenoxy-2,6-diisopropylaniline is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 80058-85-1 | [1][2] |
| Molecular Formula | C₁₈H₂₃NO | [1] |
| Molecular Weight | 269.38 g/mol | [1] |
| Appearance | Dark red solid | [1][2] |
| Melting Point | 69-72 °C | [2][3] |
| Boiling Point | 371.0 ± 42.0 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in toluene, xylene, dichloromethane, chloroform, methanol, tetrahydrofuran, ethyl acetate; insoluble in water. | [1][2] |
Electrophilic Reactions of 4-Phenoxy-2,6-diisopropylaniline
The primary site of electrophilic attack on 4-phenoxy-2,6-diisopropylaniline is the nitrogen atom of the amino group, due to its high nucleophilicity and accessibility compared to the sterically shielded aromatic ring. However, under forcing conditions, electrophilic aromatic substitution can occur.
Reaction with Isothiocyanates and Isocyanates
A key and well-documented reaction of 4-phenoxy-2,6-diisopropylaniline is its nucleophilic addition to isothiocyanates and isocyanates to form thiourea and urea derivatives, respectively. This reaction is fundamental to the synthesis of the insecticide Diafenthiuron.
Experimental Protocol: Synthesis of 1-tert-Butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea (Diafenthiuron Intermediate)
This protocol is adapted from the known synthesis of Diafenthiuron.
Materials:
-
4-Phenoxy-2,6-diisopropylaniline
-
tert-Butyl isothiocyanate
-
Toluene (anhydrous)
-
Triethylamine (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenoxy-2,6-diisopropylaniline (1.0 eq) in anhydrous toluene.
-
Add tert-butyl isothiocyanate (1.1 eq) to the solution.
-
If required, add a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature for 2-4 hours or heat to 40-50 °C to ensure complete reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Expected Yield: >90%
N-Acylation
N-acylation of 4-phenoxy-2,6-diisopropylaniline can be achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid.
Experimental Protocol: Synthesis of N-(2,6-diisopropyl-4-phenoxyphenyl)acetamide
Materials:
-
4-Phenoxy-2,6-diisopropylaniline
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve 4-phenoxy-2,6-diisopropylaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization.
Expected Yield: 85-95%
N-Alkylation
Direct N-alkylation of the sterically hindered amino group can be challenging. The use of more reactive alkylating agents and appropriate reaction conditions is necessary.
Experimental Protocol: Synthesis of N-Methyl-4-phenoxy-2,6-diisopropylaniline
Materials:
-
4-Phenoxy-2,6-diisopropylaniline
-
Methyl iodide
-
Potassium carbonate or Sodium hydride
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a solution of 4-phenoxy-2,6-diisopropylaniline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with extreme care).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Stir the reaction at room temperature overnight or gently heat to 40-50 °C for a few hours if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction with water (especially if using NaH).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Expected Yield: 60-80%
Ring Halogenation
Due to the steric hindrance from the isopropyl groups, electrophilic substitution on the aromatic ring is directed to the positions ortho to the amino group, which are also meta to the phenoxy group. However, these positions are highly shielded. The position para to the amino group is already substituted. Therefore, halogenation is expected to be challenging. The precursor, 2,6-diisopropylaniline, can be brominated at the para position.[4]
Experimental Protocol: Attempted Bromination of 4-Phenoxy-2,6-diisopropylaniline
This protocol is based on general methods for aniline bromination.
Materials:
-
4-Phenoxy-2,6-diisopropylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
Procedure:
-
Dissolve 4-phenoxy-2,6-diisopropylaniline (1.0 eq) in acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (1.05 eq) in portions to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
If no reaction is observed, a Lewis acid catalyst (e.g., a catalytic amount of FeCl₃) could be cautiously added.
-
Upon completion (or after 24 hours), quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Analyze the crude product by NMR and mass spectrometry to determine the extent and regioselectivity of bromination.
Expected Outcome: Due to the steric hindrance and the already substituted para position, this reaction may be low-yielding or may not proceed. Alternative multi-step synthetic routes might be necessary to obtain halogenated derivatives.
Biological Activities of 4-Phenoxy-2,6-diisopropylaniline Derivatives
The primary biological application of derivatives of 4-phenoxy-2,6-diisopropylaniline is in the field of agrochemicals.
Insecticidal Activity
The most prominent derivative, Diafenthiuron , is a thiourea-based insecticide and acaricide.[5]
-
Mechanism of Action: Diafenthiuron itself is a pro-insecticide. It is converted to its active carbodiimide form by sunlight or metabolic processes within the insect.[5] This carbodiimide derivative inhibits mitochondrial ATP synthase, disrupting cellular respiration and leading to the death of the insect.[5]
Potential in Drug Discovery
While the primary focus has been on agrochemicals, the 4-phenoxy-2,6-diisopropylaniline scaffold holds potential for applications in drug discovery. Substituted anilines are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities.
-
Anticancer Activity: Various substituted aniline derivatives have been investigated for their potential as anticancer agents.[6][7][8][9][10] The mechanism of action often involves the inhibition of specific kinases or interference with cellular signaling pathways. The cytotoxicity of aniline derivatives can be modulated by the nature and position of substituents.
-
Antifungal Activity: Certain halogenated anilines have demonstrated fungitoxicity against a range of fungal species.[11] This suggests that halogenated derivatives of 4-phenoxy-2,6-diisopropylaniline could be explored for their antifungal properties.
Summary of Quantitative Data
The following table summarizes the available quantitative data for the reactions of 4-phenoxy-2,6-diisopropylaniline and its precursor.
| Reaction | Electrophile | Product | Yield (%) | Reference(s) |
| Synthesis of Precursor | Phenol, Potassium Hydroxide, Copper Chloride | 4-Phenoxy-2,6-diisopropyl-4-bromoaniline | Not specified | [3] |
| Thiourea Formation | tert-Butyl isothiocyanate | 1-tert-Butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea | >90 (expected) | Inferred from Diafenthiuron synthesis |
| N-Acylation | Acetyl chloride | N-(2,6-diisopropyl-4-phenoxyphenyl)acetamide | 85-95 (expected) | General protocol |
| N-Alkylation | Methyl iodide | N-Methyl-4-phenoxy-2,6-diisopropylaniline | 60-80 (expected) | General protocol |
| Bromination of Precursor | Bromine | 4-Bromo-2,6-diisopropylaniline | Not specified | [4] |
Conclusion
4-Phenoxy-2,6-diisopropylaniline is a valuable building block for the synthesis of biologically active compounds. Its reactivity is dominated by the nucleophilic amino group, with electrophilic substitution on the aromatic ring being less favorable due to steric hindrance. The established protocols for N-acylation, N-alkylation, and thiourea formation provide a solid foundation for the synthesis of a diverse library of derivatives. While the primary application has been in the development of the insecticide Diafenthiuron, the potential for this scaffold in medicinal chemistry, particularly in the discovery of new anticancer and antifungal agents, warrants further investigation. The provided application notes and protocols are intended to facilitate such exploratory research.
References
- 1. scispace.com [scispace.com]
- 2. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 3. Design, synthesis, insecticidal activity, and mechanism of novel diamide derivatives containing acylthiourea targeting insect ryanodine receptors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN101307016B - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea - Google Patents [patents.google.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antitumor activities of 3-substituted-analine derivatives: structure modifications of Tuv part of tubulysins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-Phenoxy-2,6-diisopropylaniline in Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Phenoxy-2,6-diisopropylaniline is an aromatic amine that primarily serves as a key intermediate in the synthesis of various organic molecules. Its unique structure, featuring a bulky 2,6-diisopropyl aniline core combined with a phenoxy group, imparts specific chemical properties that make it a valuable building block in organic chemistry.
While its most prominent and well-documented application lies in the agrochemical industry as a precursor to the insecticide and acaricide Diafenthiuron[1][2][3], its potential in pharmaceutical synthesis is an area of emerging interest. The structural motif of a substituted aniline is common in many biologically active compounds, suggesting that derivatives of 4-Phenoxy-2,6-diisopropylaniline could be explored for therapeutic applications[1]. To date, direct applications in the synthesis of commercial pharmaceuticals are not widely reported in the scientific literature. However, the study of structurally related compounds offers insights into its potential. For instance, a similar compound, 4-isopropyl-2,6-bis(1-phenylethyl)aniline, has demonstrated anti-inflammatory properties by suppressing the NF-κB signaling pathway, highlighting the potential for this class of molecules in drug discovery[4].
The primary utility of 4-Phenoxy-2,6-diisopropylaniline in synthesis is centered around the reactivity of its aniline functional group, which can readily undergo reactions such as acylation, alkylation, and the formation of ureas and thioureas.
Key Applications:
-
Agrochemical Synthesis: The principal application is in the manufacturing of Diafenthiuron, where it is a crucial intermediate[2][3][5][6].
-
Organic Synthesis: It is used as a building block for creating complex organic molecules due to its reactive amine group[1].
-
Research and Development: The compound is used in research settings to explore new chemical entities with potential biological activities[7]. While direct pharmaceutical applications are not yet established, its derivatives are subjects of academic and industrial research[1].
Physicochemical Properties
A summary of the key physicochemical properties of 4-Phenoxy-2,6-diisopropylaniline is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃NO | [2] |
| Molecular Weight | 269.38 g/mol | [] |
| Appearance | Dark red solid | [2] |
| Melting Point | 71-72 °C | [9] |
| Boiling Point | 371 °C at 760 mmHg | [3] |
| Density | 1.026 g/cm³ | [3] |
| Solubility | Soluble in Dichloromethane, Chloroform, Methanol, Tetrahydrofuran, Ethyl Acetate | [2] |
| CAS Number | 80058-85-1 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Phenoxy-2,6-diisopropylaniline
This protocol describes the synthesis of 4-Phenoxy-2,6-diisopropylaniline from 2,6-diisopropyl-4-bromoaniline and phenol.
Materials:
-
2,6-diisopropyl-4-bromoaniline
-
Phenol
-
Potassium hydroxide (pulverized)
-
Copper (I) chloride
-
Xylene
-
15% Sodium hydroxide solution
-
Sodium sulfate
-
Hexane
-
Nitrogen gas supply
-
Reaction flask with stirrer, condenser, and heating mantle
-
Distillation apparatus
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve 48.9 g of phenol in 500 ml of xylene.
-
Add 30.2 g of pulverized potassium hydroxide to the solution.
-
Heat the mixture to boiling while stirring, and continuously distill off the water that is formed.
-
After the water has been removed, add 0.6 g of copper (I) chloride and 100 g of 2,6-diisopropyl-4-bromoaniline to the reaction mixture.
-
Stir the mixture for 8 hours at 150-155 °C.
-
Cool the reaction mixture and filter it with suction.
-
Wash the filtrate with 150 ml of 15% sodium hydroxide solution, followed by two washes with 150 ml portions of water.
-
Separate the organic phase and dry it over sodium sulfate.
-
Remove the solvent by distillation.
-
Distill the crude product under reduced pressure (boiling point 103-104 °C / 0.01 torr) to afford pure 4-Phenoxy-2,6-diisopropylaniline.
-
The final product can be recrystallized from hexane to yield a solid with a melting point of 71-72 °C.[9]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Not specified, but a high-yielding process is implied. | [9] |
| Purity | High, as indicated by the narrow melting point range after recrystallization. | [9] |
Protocol 2: Synthesis of 2,6-diisopropyl-4-phenoxy Phenylthiourea from 2,6-diisopropylaniline (One-Pot Synthesis)
This protocol outlines a one-pot synthesis of a downstream intermediate, 2,6-diisopropyl-4-phenoxy phenylthiourea, starting from 2,6-diisopropylaniline. This demonstrates the utility of the core structure in further synthetic transformations.
Materials:
-
2,6-diisopropylaniline
-
Bromine
-
Toluene
-
30% Sodium hydroxide solution
-
Phenol
-
Copper 8-quinolinolate
-
Dimethylamino pyridine
-
Sodium thiocyanate
-
30% Hydrochloric acid
-
Reaction flask with stirrer, thermometer, reflux condenser, and dropping funnel
Procedure:
-
To a 1000 ml reaction flask, add 88.6 g (0.5 mol) of 2,6-diisopropylaniline and 300 ml of toluene.
-
Cool the mixture to -5 °C and slowly add 81.5 g (0.505 mol) of bromine via a dropping funnel.
-
After the addition is complete, maintain the temperature for a period of insulation.
-
Add 135 g (1 mol) of 30% sodium hydroxide solution, 47.5 g (0.5 mol) of phenol, 0.6 g of copper 8-quinolinolate, and 0.2 g of dimethylamino pyridine.
-
Heat the mixture to reflux and remove the water formed. Continue the reflux at 118 °C for 10 hours.
-
Cool the mixture to 80 °C and add 40.6 g (0.5 mol) of sodium thiocyanate and 66.8 g (0.55 mol) of 30% hydrochloric acid.
-
Heat the reaction to 100 °C for 5 hours.
-
Cool the reaction mixture and filter to collect the product.
-
The resulting product is 2,6-diisopropyl-4-phenoxy phenylthiourea.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 83.3% | [6] |
| Purity | 97% | [6] |
Visualizations
Caption: Synthesis workflow for 4-Phenoxy-2,6-diisopropylaniline.
Caption: Role of 4-Phenoxy-2,6-diisopropylaniline as a chemical building block.
References
- 1. Buy 4-Phenoxy-2,6-diisopropyl aniline | 80058-85-1 [smolecule.com]
- 2. This compound | 80058-85-1 [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. 4-Isopropyl-2,6-bis(1-phenylethyl)aniline 1, an Analogue of KTH-13 Isolated from Cordyceps bassiana, Inhibits the NF-κB-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 6. CN101307016B - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea - Google Patents [patents.google.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenoxy-2,6-diisopropyl aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Phenoxy-2,6-diisopropyl aniline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yield can stem from several factors depending on your synthetic route. Here are some common issues and solutions:
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Incomplete Reaction:
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Solution: Ensure your reaction goes to completion by monitoring it using an appropriate technique (e.g., TLC, GC, or HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. In the nitration-condensation route, ensure the initial nitration of 2,6-diisopropyl aniline is complete before proceeding to the condensation step.[1]
-
-
Suboptimal Reaction Temperature:
-
Solution: The reaction temperature is a critical parameter. For the nitration-condensation method, a temperature of 110-115°C is recommended for the condensation step.[1] For the Ullmann condensation, temperatures around 150-155°C have been reported.[2] Carefully control and monitor the temperature throughout the reaction.
-
-
Inefficient Catalyst:
-
Solution: The choice and amount of catalyst are crucial. For the nitration-condensation route, a quaternary ammonium salt like Tetrabutyl ammonium bromide is effective.[1] In the Ullmann condensation, a copper catalyst, such as copper chloride, is often used.[2] Ensure the catalyst is not deactivated and is used in the appropriate amount.
-
-
Presence of Water:
-
Solution: Water can interfere with the reaction, especially in the Ullmann condensation which often uses a strong base like potassium hydroxide. Ensure all reagents and solvents are dry. In protocols involving the formation of a phenoxide salt, it is common to distill off the water formed before proceeding with the reaction.[2]
-
Q2: I am observing significant impurity formation in my product. What are the likely side reactions and how can I minimize them?
A2: Impurity formation is a common challenge. The nature of the impurities will depend on the synthetic route.
-
Potential Side Reactions (Nitration-Condensation Route):
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Over-nitration: Formation of dinitro- or other over-nitrated byproducts. To minimize this, control the addition of nitric acid and the reaction temperature carefully.
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Incomplete Condensation: Unreacted 2,6-diisopropyl-4-nitroaniline may remain. Ensure sufficient reaction time and optimal temperature for the condensation step.
-
-
Potential Side Reactions (Ullmann Condensation Route):
-
Homocoupling: Self-coupling of the aryl halide or phenol can occur. Using an appropriate ligand for the copper catalyst can sometimes suppress this side reaction.
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Reduction of the Aryl Halide: The starting aryl halide may be reduced, leading to the formation of 2,6-diisopropylaniline.
-
-
General Solutions for Impurity Reduction:
-
Purification: Recrystallization is an effective method for purifying the final product. Ethanol and hexane have been reported as suitable solvents for recrystallization.[1][2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation and other unwanted side reactions.[2]
-
Q3: How do the two main synthetic routes to this compound compare in terms of yield and reaction conditions?
A3: Both the nitration-condensation and the Ullmann condensation routes can provide high yields. The choice of route may depend on the availability of starting materials, equipment, and desired process conditions.
| Feature | Nitration-Condensation Route | Ullmann Condensation Route |
| Starting Material | 2,6-diisopropylaniline | 2,6-diisopropyl-4-bromoaniline |
| Key Reagents | Nitric acid, Sulfuric acid, Phenol, Base (e.g., KOH) | Phenol, Base (e.g., KOH), Copper catalyst |
| Catalyst | Quaternary ammonium salt (e.g., Tetrabutyl ammonium bromide) | Copper salt (e.g., Copper chloride) |
| Reaction Temperature | Nitration: Lower temp., Condensation: ~110-115°C[1] | ~150-155°C[2] |
| Reported Yield | Up to 99%[1] | High, but specific percentage not always stated |
| Key Advantages | One-pot potential, high reported yield and purity.[1] | A classic and well-established method for C-O bond formation. |
Experimental Protocols
Protocol 1: One-Pot Nitration-Condensation Synthesis [1]
This protocol is based on a patented method that boasts high yield and purity.
-
Nitration:
-
In a suitable reactor, dissolve 2,6-diisopropylaniline (1.0 mol) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (around 110°C).
-
Slowly add concentrated nitric acid (1.1 mol).
-
Maintain the temperature at 110°C for 4 hours.
-
-
Condensation:
-
Cool the reaction mixture to 70-80°C.
-
Add 30% aqueous potassium hydroxide (2.0 mol), phenol (1.0 mol), and Tetrabutyl ammonium bromide (0.9g).
-
Heat the mixture to reflux and remove the water formed.
-
Maintain the reaction at 110-112°C for 8 hours.
-
-
Work-up and Purification:
-
After cooling, wash the organic phase three times with 10% aqueous sodium hydroxide.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the solvent by distillation.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Protocol 2: Ullmann Condensation Synthesis [2]
This protocol describes a direct etherification method.
-
Salt Formation:
-
Dissolve phenol (48.9 g) in xylene (500 ml) in a flask under a nitrogen atmosphere.
-
Add pulverized potassium hydroxide (30.2 g).
-
Heat the mixture to boiling while continuously removing the water that is formed.
-
-
Condensation:
-
To the resulting phenoxide solution, add copper chloride (0.6 g) and 2,6-diisopropyl-4-bromoaniline (100 g).
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Stir the mixture for 8 hours at 150-155°C.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter it.
-
Wash the filtrate with 15% sodium hydroxide solution and then with water.
-
Separate and dry the organic phase over sodium sulfate.
-
Remove the solvent by distillation.
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Distill the product under vacuum or recrystallize from hexane.
-
Visualizations
Caption: Workflow for the one-pot nitration-condensation synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Purification of 4-Phenoxy-2,6-diisopropylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Phenoxy-2,6-diisopropylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 4-Phenoxy-2,6-diisopropylaniline.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is a dark red or brown oil/solid, not the expected pale solid. | Oxidation of the aniline functional group. | - Minimize exposure to air and light. - Purify immediately after synthesis. - Consider purification by distillation under reduced pressure or column chromatography. |
| Low yield after recrystallization. | - The chosen solvent is too good at room temperature. - Too much solvent was used. - The cooling process was too rapid, leading to precipitation instead of crystallization. | - Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., hexane, ethanol). - Use a minimal amount of hot solvent to dissolve the compound completely. - Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. |
| Oily precipitate forms during recrystallization. | The boiling point of the solvent is higher than the melting point of the compound (69-71°C). | Choose a lower-boiling point solvent or a solvent mixture. |
| Column chromatography yields poor separation. | - Inappropriate stationary phase. - Incorrect mobile phase polarity. | - For normal-phase chromatography on silica gel, consider adding a small amount of a competing amine (e.g., 0.1-1% triethylamine) to the eluent to prevent tailing. - Alternatively, use an amine-functionalized silica column. - For reverse-phase chromatography, use a high pH mobile phase to ensure the aniline is in its free-base form. |
| Product purity does not improve after purification. | - Presence of isomeric impurities with similar polarity. - The chosen purification technique is not suitable for the specific impurities present. | - Analyze the crude product by HPLC or TLC to identify the number of impurities. - A combination of purification techniques may be necessary (e.g., distillation followed by recrystallization). - For isomeric impurities, preparative HPLC might be required. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of 4-Phenoxy-2,6-diisopropylaniline?
A1: Common impurities can include unreacted starting materials (e.g., 4-bromo-2,6-diisopropylaniline and phenol), by-products from side reactions (such as isomers), and oxidation products.[1] The crude product may appear as a dark red solid due to these impurities.[2][3]
Q2: What is the recommended method for initial purification of a crude reaction mixture?
A2: An initial workup typically involves washing the organic phase with an aqueous basic solution (e.g., 15% sodium hydroxide) to remove unreacted phenol, followed by washing with water. The organic solvent is then dried and removed under reduced pressure.
Q3: Which solvent is best for the recrystallization of 4-Phenoxy-2,6-diisopropylaniline?
A3: Based on synthesis reports, hexane and ethanol have been used successfully for recrystallization.[1][4] The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. A solvent screen is recommended to determine the optimal solvent or solvent mixture for your specific crude product.
Q4: How can I monitor the purity of my sample during the purification process?
A4: Thin-layer chromatography (TLC) is a quick method to monitor the progress of a column chromatography separation. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. A typical HPLC system for aniline derivatives might use a C18 reverse-phase column with a mobile phase of acetonitrile and water.
Q5: My purified 4-Phenoxy-2,6-diisopropylaniline darkens over time. How can I prevent this?
A5: The darkening is likely due to oxidation of the aniline group. To minimize this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is recommended) and protected from light.[2][5]
Experimental Protocols
Recrystallization from Hexane
This protocol is a general guideline for the recrystallization of 4-Phenoxy-2,6-diisopropylaniline.
-
Dissolution: Place the crude 4-Phenoxy-2,6-diisopropylaniline in a clean Erlenmeyer flask. Add a minimal amount of hexane and gently heat the mixture with stirring (e.g., in a warm water bath) until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the purified product should be in the range of 69-71°C.[3][6]
Visualizations
Caption: A workflow diagram for the purification of 4-Phenoxy-2,6-diisopropylaniline.
References
- 1. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. veeprho.com [veeprho.com]
- 3. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Chromatogram Detail [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-Phenoxy-2,6-diisopropylaniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenoxy-2,6-diisopropylaniline. It provides troubleshooting advice and answers to frequently asked questions (FAQs) to address common issues encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-Phenoxy-2,6-diisopropylaniline?
A1: There are two primary methods for the synthesis of 4-Phenoxy-2,6-diisopropylaniline:
-
Ullmann Condensation: This route involves a copper-catalyzed reaction between 4-bromo-2,6-diisopropylaniline and phenol in the presence of a base.
-
Nitration and Condensation: This two-step process begins with the nitration of 2,6-diisopropylaniline to form 2,6-diisopropyl-4-nitroaniline, which is subsequently condensed with phenol.[1]
Q2: My reaction yield is low. What are the potential causes?
A2: Low yields can stem from several factors depending on the synthetic route. For the Ullmann condensation, causes can include impure starting materials, inefficient catalyst activity, or suboptimal reaction temperature. In the nitration/condensation pathway, incomplete nitration or side reactions during the condensation step are common culprits.
Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?
A3: The presence of multiple spots on a TLC plate suggests the formation of byproducts. The identity of these byproducts is dependent on the reaction pathway and may include unreacted starting materials, isomers, and products from side reactions such as homocoupling or reductive dehalogenation.
Q4: How can I purify the final product?
A4: Purification of 4-Phenoxy-2,6-diisopropylaniline is typically achieved through distillation under reduced pressure, followed by recrystallization from a suitable solvent like hexane or ethanol.[2]
Troubleshooting Guides
This section provides a detailed breakdown of common problems, their potential causes, and recommended solutions for each major synthetic route.
Route 1: Ullmann Condensation
This method involves the reaction of 4-bromo-2,6-diisopropylaniline with phenol.
Diagram of Ullmann Condensation and Potential Side Reactions
Caption: Synthetic pathway and common byproducts in the Ullmann condensation.
Table of Common Byproducts and Troubleshooting
| Byproduct/Issue | Potential Cause | Recommended Solution |
| 2,6-Diisopropylaniline | Reductive dehalogenation of 4-bromo-2,6-diisopropylaniline. | Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. Use high-purity starting materials and catalyst. |
| Biphenyl-4,4'-diylbis(2,6-diisopropylaniline) | Homocoupling of 4-bromo-2,6-diisopropylaniline. | Optimize the reaction temperature; excessively high temperatures can favor homocoupling. Ensure the phenol is present in a slight excess. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or deactivated catalyst. | Increase reaction time and/or temperature. Use freshly prepared or activated copper catalyst. Ensure efficient mixing. |
| Low Yield | Suboptimal reaction conditions or impure reagents. | Use a polar, high-boiling solvent like xylene. Ensure the base (e.g., potassium hydroxide) is finely pulverized and the reaction is free of water. |
Route 2: Nitration and Condensation
This two-step approach starts with the nitration of 2,6-diisopropylaniline.
Diagram of Nitration/Condensation and Potential Side Reactions
Caption: Synthetic pathway and common byproducts in the nitration and condensation route.
Table of Common Byproducts and Troubleshooting
| Byproduct/Issue | Potential Cause | Recommended Solution |
| Unreacted 2,6-Diisopropylaniline | Incomplete nitration. | Ensure the correct stoichiometry of nitric acid. Monitor the reaction progress by TLC. |
| Dinitro-2,6-diisopropylaniline | Over-nitration due to excess nitric acid or prolonged reaction time. | Carefully control the addition of nitric acid and monitor the reaction temperature. |
| Isomeric Nitration Products | Suboptimal reaction conditions leading to nitration at other positions. | Maintain the recommended reaction temperature and use the specified acid catalyst to ensure para-selectivity. |
| Low Yield in Condensation Step | Inefficient reaction between the nitro-intermediate and phenol. | Use a suitable catalyst, such as a quaternary ammonium salt, to lower the required reaction temperature and improve yield.[1] Ensure anhydrous conditions. |
Experimental Protocols
Detailed Methodology for Ullmann Condensation
This protocol is adapted from a published synthesis.[2]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 48.9 g of phenol in 500 ml of xylene.
-
Base Addition: Under a nitrogen atmosphere, add 30.2 g of pulverized potassium hydroxide to the solution.
-
Water Removal: Heat the mixture to boiling and continuously distill off the water formed.
-
Catalyst and Reactant Addition: After water removal, add 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline.
-
Reaction: Stir the mixture for 8 hours at 150-155 °C.
-
Work-up: Cool the reaction mixture and filter with suction. Wash the filtrate with 150 ml of 15% sodium hydroxide solution and then twice with 150 ml portions of water.
-
Isolation: Separate the organic phase and dry it over sodium sulfate. Remove the solvent by distillation.
-
Purification: Purify the product by distillation (boiling point of 103-104 °C at 0.01 torr) and recrystallization from hexane (melting point of 71-72 °C).[2]
Detailed Methodology for Nitration and Condensation
This "one-pot" protocol is adapted from patent literature.[1]
-
Nitration:
-
In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and addition funnel, add 177.3 g (1.0 mol) of 2,6-diisopropylaniline, 600 mL of toluene, and 1.5 g of 98% sulfuric acid.
-
Heat the mixture to reflux and slowly add 100.4 g (1.1 mol) of 69% concentrated nitric acid, maintaining the reaction temperature at 110 °C.
-
Hold the temperature for 4 hours.
-
-
Condensation:
-
Cool the reaction mixture to 70-80 °C.
-
Add 373.3 g (2.0 mol) of 30% potassium hydroxide solution, 95 g (1.0 mol) of phenol, and 0.9 g of tetrabutylammonium bromide catalyst.
-
Heat to reflux and remove the water from the reaction.
-
Maintain the reaction at 110-112 °C for 8 hours.
-
-
Work-up and Purification:
-
Wash the organic phase three times with 150 mL of 10% sodium hydroxide solution.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude solid product.
-
Recrystallize the crude product from ethanol to yield pure 4-Phenoxy-2,6-diisopropylaniline.
-
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Optimizing Nitration of 4-Phenoxy-2,6-diisopropylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the nitration of 4-Phenoxy-2,6-diisopropylaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the nitration of 4-Phenoxy-2,6-diisopropylaniline in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
-
Question: My reaction shows a low yield of the nitrated product, or I am recovering mostly unreacted starting material. What are the potential causes and how can I improve the conversion?
-
Answer: Low conversion in the nitration of anilines, particularly sterically hindered ones, can be attributed to several factors:
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Insufficiently Activating Conditions: The nitronium ion (NO₂⁺) is the active electrophile in this reaction. Its formation from nitric acid is catalyzed by a strong acid, typically sulfuric acid. If the reaction medium is not acidic enough, the concentration of the nitronium ion will be too low for the reaction to proceed efficiently.
-
Protonation of the Amino Group: In strongly acidic conditions, the amino group of the aniline can be protonated to form an anilinium ion (-NH₃⁺).[1][2] This group is strongly deactivating and meta-directing, which can significantly slow down or prevent the desired electrophilic aromatic substitution.[1][3]
-
Low Reaction Temperature: While lower temperatures are often used to control selectivity, they can also lead to a significant decrease in the reaction rate. For sterically hindered substrates, a higher activation energy might be required.
Troubleshooting Steps:
-
Increase Acid Catalyst Concentration: Gradually increase the amount of sulfuric acid to enhance the generation of the nitronium ion. Monitor the reaction closely for the formation of byproducts.
-
Optimize Reaction Temperature: Carefully increase the reaction temperature. For the related nitration of 2,6-diisopropylaniline, temperatures in the range of 110-115°C have been reported to be effective.
-
Consider Alternative Nitrating Agents: Explore other nitrating agents that may not require such strongly acidic conditions, such as acetyl nitrate or nitronium tetrafluoroborate.
-
Protect the Amino Group: As a more involved alternative, consider protecting the amino group as an acetamide. The acetamido group is still an ortho,para-director but is less activating than the amino group, which can prevent oxidation and control the reaction. The protecting group can be removed after nitration.
-
Issue 2: Formation of Multiple Products and Poor Regioselectivity
-
Question: I am observing the formation of multiple isomers and other byproducts in my reaction mixture. How can I improve the selectivity for the desired product?
-
Answer: The formation of multiple products in aniline nitration is a common challenge. The primary reasons include:
-
Competing Ring Positions: While the bulky isopropyl groups at the 2 and 6 positions are expected to sterically hinder ortho-nitration, and the phenoxy group is at the para-position, there is a possibility of nitration on the phenoxy ring, especially under harsh conditions.
-
Oxidation of the Aniline: The amino group makes the aromatic ring highly susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts.[4]
-
Formation of Meta-Isomer: As mentioned previously, protonation of the amino group leads to the formation of the meta-directing anilinium ion.[1][3]
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product and reducing the rate of side reactions.
-
Slow Addition of Nitrating Agent: Add the nitric acid or other nitrating agent dropwise and at a controlled rate to maintain a low concentration of the nitrating species in the reaction mixture. This can minimize over-nitration and side reactions.
-
Choice of Solvent: The solvent can influence the selectivity of the reaction. Non-polar solvents like toluene or o-xylene have been used in the nitration of similar substrates.
-
Protect the Amino Group: Acetylation of the amino group can be a highly effective strategy to achieve clean para-nitration.
-
Issue 3: Product Degradation or Formation of Tarry Byproducts
-
Question: My reaction mixture turns dark, and I am isolating a significant amount of tar-like material. What is causing this, and how can I prevent it?
-
Answer: The formation of tarry byproducts is a strong indication of oxidative degradation of the aniline starting material or product.[4] The electron-rich aromatic ring of aniline is highly susceptible to oxidation by nitric acid.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter to control. Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a Milder Nitrating Agent: Consider using a less oxidizing nitrating agent.
-
Protect the Amino Group: Protecting the amino group as an amide significantly reduces its activating and electron-donating character, thereby making the ring less prone to oxidation.
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Control Stoichiometry: Use a minimal excess of the nitrating agent to avoid prolonged exposure of the product to oxidizing conditions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected regioselectivity for the nitration of 4-Phenoxy-2,6-diisopropylaniline?
-
A1: The directing effects of the substituents on the aromatic ring will determine the position of nitration. The amino group is a strong ortho, para-director. The isopropyl groups at the 2 and 6 positions provide significant steric hindrance, making substitution at the ortho positions (relative to the amino group) difficult. The phenoxy group already occupies the para position. Therefore, the most likely position for nitration on the aniline ring would be the remaining ortho positions (3 or 5). However, given the steric hindrance, reaction at these positions might be slow. There is also the possibility of nitration on the phenoxy ring, which is also activated. The precise outcome will depend heavily on the reaction conditions.
-
-
Q2: Is direct nitration the best method to synthesize the nitro derivative of 4-Phenoxy-2,6-diisopropylaniline?
-
A2: Not necessarily. A common and often more controlled method for synthesizing substituted anilines like this involves nitrating a less complex precursor followed by the introduction of other functional groups. For instance, a documented synthesis of 2,6-diisopropyl-4-phenoxyaniline involves the nitration of 2,6-diisopropylaniline to form 2,6-diisopropyl-4-nitroaniline, followed by a nucleophilic aromatic substitution reaction to introduce the phenoxy group. This multi-step approach can offer better control and higher overall yields.
-
-
Q3: What are the key safety precautions to consider during this nitration reaction?
-
A3: Nitration reactions are highly exothermic and can be hazardous if not controlled properly. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Use a reaction setup that allows for efficient cooling and temperature monitoring. Add the nitrating agent slowly and maintain strict temperature control. Be aware of the corrosive nature of the acids used.
-
Experimental Protocols
Protocol 1: Direct Nitration of 4-Phenoxy-2,6-diisopropylaniline (Hypothetical Optimized Conditions)
This protocol is based on general principles for the nitration of sterically hindered anilines and should be optimized for the specific substrate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 equivalent of 4-Phenoxy-2,6-diisopropylaniline in a suitable solvent (e.g., toluene or o-xylene).
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Temperature Control: Cool the mixture to 0-5°C using an ice bath.
-
Addition of Nitrating Agent: Slowly add a solution of concentrated nitric acid (1.05 equivalents) in concentrated sulfuric acid (1 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nitration of 2,6-Diisopropylaniline (Adapted from Patent CN103724213A)
This protocol describes the nitration of a precursor, which is then used to synthesize the target molecule.
-
Reaction Setup: In a reactor, dissolve 2,6-diisopropylaniline in toluene or o-xylene. Add a catalytic amount of concentrated sulfuric acid.
-
Heating: Heat the mixture to 110-115°C.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid (molar ratio of 2,6-diisopropylaniline to nitric acid = 1:1.05-1.3) dropwise, maintaining the temperature at 110-115°C.
-
Reaction Time: Continue the reaction at 110-115°C for 4-5 hours.
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Subsequent Reaction: The resulting 2,6-diisopropyl-4-nitroaniline can be used directly in the next step for the synthesis of 2,6-diisopropyl-4-phenoxyaniline without separation.
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of Nitration of a Sterically Hindered Aniline Analogue
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 6 | 35 |
| 2 | 25 (Room Temp) | 4 | 60 |
| 3 | 50 | 2 | 75 |
| 4 | 110 | 1 | 85 |
Note: Data is illustrative and based on general trends for nitration reactions.
Table 2: Influence of Nitrating Agent on Product Distribution
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Desired Product (%) | Byproducts (%) |
| 1 | HNO₃/H₂SO₄ | Toluene | 50 | 70 | 30 |
| 2 | Acetyl Nitrate | Acetic Anhydride | 25 | 85 | 15 |
| 3 | NO₂BF₄ | Acetonitrile | 0 | 90 | 10 |
Note: Data is illustrative and based on known reactivity of different nitrating agents.
Mandatory Visualization
References
- 1. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. Although amino group ls-o- and p- directing in aromatic electrophilic substitution reactions, aniline on nitration gives a substantial amount of m-nltro aniline. Why? [allen.in]
- 4. 10)Although aniline is known as ortho-para director, nitration of aniline.. [askfilo.com]
challenges in the etherification step of 4-Phenoxy-2,6-diisopropyl aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for challenges encountered during the etherification step in the synthesis of 4-Phenoxy-2,6-diisopropylaniline.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis, offering potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause | Recommended Solution |
| ET-01 | Low or No Product Yield | Ineffective catalyst system. | For Ullmann-type couplings, ensure the use of an appropriate copper catalyst, such as copper chloride or copper 8-quinolinolate. For Buchwald-Hartwig reactions, a palladium catalyst with a suitable phosphine ligand is crucial.[1][2] Consider a ligand screen to identify the optimal ligand for this sterically hindered substrate. |
| Reaction temperature is too low. | Etherification reactions, particularly Ullmann condensations, often require elevated temperatures, sometimes as high as 150-155°C.[2] However, some catalytic systems can reduce the required temperature to around 110-115°C.[1][3] | ||
| Incomplete deprotonation of phenol. | Ensure the complete removal of water after the addition of a strong base like potassium hydroxide to the phenol solution. This can be achieved by azeotropic distillation with a solvent like xylene.[2] | ||
| Poor quality of starting materials. | Use freshly purified starting materials. 2,6-diisopropyl-4-bromoaniline and phenol should be of high purity. | ||
| ET-02 | Formation of Isomeric Byproducts | High reaction temperatures. | Elevated temperatures can sometimes lead to the formation of undesired isomers.[3] If possible, utilize a more active catalyst system that allows for a reduction in the reaction temperature.[1] |
| Inappropriate catalyst or ligand. | The choice of catalyst and ligand can significantly influence the selectivity of the reaction. For instance, the use of a copper 8-quinolinolate and dimethylaminopyridine catalyst system has been reported to lower the reaction temperature and potentially reduce isomer formation.[1][3] | ||
| ET-03 | Difficult Catalyst Removal/Recovery | Homogeneous catalyst system. | The use of catalysts like copper 8-quinolinolate can be costly and difficult to recover.[3] Consider exploring heterogeneous catalysts or catalyst systems that can be more easily separated from the reaction mixture. |
| Catalyst poisoning. | Ensure all reagents and solvents are free from impurities that could poison the catalyst. | ||
| ET-04 | Reaction Stalls Before Completion | Catalyst deactivation. | Sterically hindered substrates and products can sometimes lead to catalyst deactivation over time. It may be necessary to use a higher catalyst loading or a more robust catalyst system. The development of specialized ligands for hindered amines is an active area of research.[4][5] |
| Insufficient base. | Ensure a sufficient excess of a strong base is used to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the etherification step in the synthesis of 4-Phenoxy-2,6-diisopropylaniline?
A1: The two main approaches are:
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Nitration-Condensation Route: This involves the nitration of 2,6-diisopropylaniline to form 2,6-diisopropyl-4-nitroaniline, which is then subjected to a condensation reaction with phenol.[3]
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Ullmann Condensation/Buchwald-Hartwig Etherification: This is a direct coupling of a halogenated 2,6-diisopropylaniline, typically 2,6-diisopropyl-4-bromoaniline, with phenol in the presence of a copper or palladium catalyst.[1][2]
Q2: What are the typical catalysts used for the Ullmann condensation approach?
A2: Copper-based catalysts are traditionally used. Examples include copper chloride and a combination of copper 8-quinolinolate and dimethylaminopyridine.[1][2][3]
Q3: Are there palladium-catalyzed methods for this etherification?
A3: Yes, Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and can be adapted for C-O bond formation (etherification).[6][7] This method often utilizes sterically hindered phosphine ligands to facilitate the coupling of challenging substrates like the sterically hindered 2,6-diisopropylaniline derivative.[4][5]
Q4: What reaction conditions are critical for a successful etherification?
A4: Key parameters to control include:
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Temperature: Often high temperatures (110-155°C) are required.[1][2][3]
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Atmosphere: Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
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Base: A strong base, such as potassium hydroxide, is necessary to deprotonate the phenol.[2]
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Solvent: High-boiling aromatic solvents like xylene are commonly used.[2]
Q5: How can I minimize the formation of byproducts?
A5: To minimize byproduct formation, consider the following:
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Optimize Reaction Temperature: While high temperatures are often necessary, excessively high temperatures can lead to side reactions.[3]
-
Catalyst and Ligand Selection: A well-chosen catalyst and ligand system can improve selectivity and allow for lower reaction temperatures.[1]
-
Purity of Reagents: Using high-purity starting materials can prevent unwanted side reactions.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for different catalytic systems in the synthesis of 4-Phenoxy-2,6-diisopropylaniline and related structures.
| Catalyst System | Substrates | Temperature (°C) | Solvent | Yield (%) | Reference |
| Copper Chloride | 2,6-diisopropyl-4-bromoaniline, Phenol | 150-155 | Xylene | Not specified | [2] |
| Copper 8-quinolinolate, Dimethylaminopyridine | 2,6-diisopropylaniline (via bromination) | ~115 | Toluene or Dimethylbenzene | >83 | [1] |
| Quaternary Ammonium Salt | 2,6-diisopropyl-4-nitroaniline, Phenol | 110 | Toluene or o-Xylene | High (not specified) | [3] |
Experimental Protocols
Protocol 1: Ullmann Condensation using Copper Chloride
This protocol is based on the synthesis of 2,6-diisopropyl-4-phenoxyaniline.[2]
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Dissolve 48.9 g of phenol in 500 ml of xylene in a reaction vessel under a nitrogen atmosphere.
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Add 30.2 g of pulverized potassium hydroxide to the solution.
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Heat the mixture to boiling and continuously distill off the water that is formed.
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After water removal, add 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline.
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Stir the mixture for 8 hours at 150-155°C.
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Cool the reaction mixture and filter with suction.
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Wash the filtrate with 150 ml of 15% sodium hydroxide solution and then twice with 150 ml portions of water.
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Separate the organic phase and dry it over sodium sulfate.
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Remove the solvent by distillation and distill the product under vacuum.
Protocol 2: Etherification using a Mixed Catalyst System
This protocol is adapted from the synthesis of 2,6-diisopropyl-4-phenoxy phenylthiourea, where the etherification is a key step.[1]
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In a reaction flask, combine 88.6 g (0.5 mol) of 2,6-diisopropylaniline and 350 ml of dimethylbenzene.
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Cool the mixture to -8°C and slowly add 81.5 g (0.505 mol) of bromine.
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After the initial reaction, add 148.5 g (1.1 mol) of 30% sodium hydroxide solution, 52.2 g (0.55 mol) of phenol, 0.6 g of copper 8-quinolinolate, and 0.4 g of dimethylaminopyridine.
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Heat the mixture to reflux and remove the water that is formed.
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Continue the reflux at 115 ± 5°C for 10 hours.
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Work-up of the subsequent steps will yield the thiourea derivative, with the etherification being the critical intermediate step.
Visualizations
References
- 1. CN101307016B - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
preventing isomerization during 4-Phenoxy-2,6-diisopropyl aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenoxy-2,6-diisopropylaniline. Our aim is to help you prevent isomerization and other side reactions, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-Phenoxy-2,6-diisopropylaniline?
A1: The main synthetic strategies for 4-Phenoxy-2,6-diisopropylaniline include:
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Ullmann Condensation: This method typically involves the copper-catalyzed reaction of a 2,6-diisopropyl-substituted aryl halide (e.g., 2,6-diisopropyl-4-bromoaniline) with phenol.[1][2] Traditional Ullmann reactions often require high temperatures, which can lead to isomer formation.[3][4]
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Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[5] This method can often be performed under milder conditions than the Ullmann condensation.
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Multi-step Synthesis from 2,6-diisopropylaniline: This can involve processes such as nitration followed by a condensation reaction, or bromination followed by etherification.[3][4]
Q2: What is the main cause of isomer formation during the synthesis?
A2: The primary cause of isomerization is high reaction temperatures during the etherification step.[3][4] Elevated temperatures can promote the rearrangement of substituents on the aromatic ring, leading to undesired isomers that are often difficult to separate from the target product.
Q3: How can isomerization be minimized?
A3: Isomerization can be minimized by:
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Lowering the Reaction Temperature: Reducing the etherification temperature from as high as 150-155°C to around 110-115°C has been shown to improve product selectivity and reduce the formation of isomers.[3][4]
-
Using a Catalyst System that Promotes Lower Temperatures: The use of specific catalysts, such as a combination of copper 8-quinolinolate and Dimethylamino pyridine, or a quaternary ammonium salt like Tetrabutylammonium bromide, can facilitate the reaction at lower temperatures.[3][4]
Q4: What are the recommended catalysts for this synthesis?
A4: The choice of catalyst depends on the chosen synthetic route:
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For Ullmann-type reactions: Copper-based catalysts are common. Examples include copper chloride and copper 8-quinolinolate, often used in combination with a base like potassium hydroxide.[1][4]
-
For Buchwald-Hartwig amination: Palladium-based catalysts with specialized phosphine ligands are typically employed.
-
To reduce reaction temperature in Ullmann-type reactions: A quaternary ammonium salt, such as Tetrabutylammonium bromide, can be used as a phase-transfer catalyst.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Inefficient catalyst. | - Increase reaction time. - Optimize temperature; higher temperatures may increase conversion but risk isomerization. - Ensure the catalyst is active and used in the correct proportion. For Ullmann reactions, consider using activated copper powder or a more soluble copper catalyst.[2] |
| Presence of Isomers in Final Product | High reaction temperature during etherification. | - Reduce the reaction temperature to the recommended range of 110-115°C.[3][4] - Employ a catalyst system that allows for lower reaction temperatures, such as a quaternary ammonium salt or a copper 8-quinolinolate/Dimethylamino pyridine mixture.[3][4] |
| Difficult Purification | Presence of closely related isomers or unreacted starting materials. | - Improve the selectivity of the reaction by optimizing conditions (see above). - Recrystallization from a suitable solvent like hexane can be effective for purification.[1] - Distillation under high vacuum can also be used to purify the product.[1] |
| Reaction Fails to Proceed | Inactive catalyst; Poor quality of reagents or solvents; Insufficient base. | - Use fresh, high-purity reagents and dry solvents. - For Ullmann reactions, ensure the copper catalyst is active. - For Buchwald-Hartwig reactions, ensure the palladium catalyst and ligand are handled under an inert atmosphere. - Ensure a sufficient molar excess of a strong base (e.g., potassium hydroxide) is used.[1] |
Experimental Protocols
Protocol 1: Ullmann Condensation with Reduced Temperature
This protocol is based on a method designed to reduce isomerization by lowering the reaction temperature.
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Nitration of 2,6-diisopropylaniline: Dissolve 2,6-diisopropylaniline in a suitable solvent. Add sulfuric acid, then slowly add nitric acid dropwise to generate 2,6-diisopropyl-4-nitroaniline.
-
Condensation Reaction: Without isolating the nitrated intermediate, add phenol, potassium hydroxide, and a catalytic amount of Tetrabutylammonium bromide (0.5-1% by weight relative to the starting aniline).
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Reaction Conditions: Heat the mixture to 110°C and maintain for 7-10 hours.[3]
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Work-up and Purification: After cooling, proceed with a standard aqueous work-up. The crude product can be purified by distillation under reduced pressure or recrystallization from hexane.[1]
Protocol 2: Copper-Catalyzed Etherification of 2,6-diisopropyl-4-bromoaniline
This protocol describes a classical Ullmann-type etherification.
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Preparation: In a reaction vessel under a nitrogen atmosphere, dissolve phenol (48.9 g) in xylene (500 ml). Add pulverized potassium hydroxide (30.2 g).
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Azeotropic Water Removal: Heat the mixture to boiling and continuously distill off the water that is formed.
-
Catalysis and Reaction: After water removal, add copper chloride (0.6 g) and 2,6-diisopropyl-4-bromoaniline (100 g). Stir the mixture for 8 hours at 150-155°C.[1]
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Work-up: Cool the reaction mixture and filter. Wash the filtrate with 15% sodium hydroxide solution and then with water.
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Purification: Dry the organic phase over sodium sulfate, remove the solvent by distillation, and then distill the product under high vacuum (boiling point 103-104°C / 0.01 torr).[1] Recrystallization from hexane can further purify the product, which has a melting point of 71-72°C.[1]
Quantitative Data Summary
| Parameter | Protocol 1 (Modified Ullmann) | Protocol 2 (Classical Ullmann) | Reference |
| Key Reactants | 2,6-diisopropylaniline, Phenol | 2,6-diisopropyl-4-bromoaniline, Phenol | [3],[1] |
| Catalyst | Tetrabutylammonium bromide | Copper chloride | [3],[1] |
| Base | Potassium hydroxide | Potassium hydroxide | [3],[1] |
| Temperature | 110°C | 150-155°C | [3],[1] |
| Reaction Time | 7-10 hours | 8 hours | [3],[1] |
| Reported Yield | High (not quantified) | Not specified | |
| Reported Purity | High (not quantified) | High after distillation and recrystallization | [1] |
Visual Guides
Caption: Comparative workflows for the synthesis of 4-Phenoxy-2,6-diisopropylaniline.
Caption: Troubleshooting workflow for addressing isomer formation.
References
- 1. prepchem.com [prepchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 4. CN101307016B - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea - Google Patents [patents.google.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
catalyst selection for efficient 4-Phenoxy-2,6-diisopropyl aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Phenoxy-2,6-diisopropylaniline, a key intermediate in the production of various chemical compounds.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems for synthesizing 4-Phenoxy-2,6-diisopropylaniline?
A1: The synthesis of 4-Phenoxy-2,6-diisopropylaniline typically involves a nucleophilic aromatic substitution reaction, often facilitated by a catalyst. The most common methods are variations of the Ullmann condensation and Buchwald-Hartwig amination.
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Ullmann Condensation: This classic method uses a copper catalyst, such as copper chloride or copper 8-quinolinolate, to promote the coupling of an aryl halide with an alcohol or phenol.[4][5][6]
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Phase-Transfer Catalysis: Quaternary ammonium salts, like tetrabutylammonium bromide, can be used as phase-transfer catalysts to facilitate the reaction, often allowing for milder reaction conditions.[7]
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Palladium-Catalyzed Buchwald-Hartwig Amination: While more commonly used for C-N bond formation, palladium-based catalysts with specialized phosphine ligands can also be adapted for C-O bond formation and are a powerful alternative.[8][9][10]
Q2: What are the typical starting materials for this synthesis?
A2: The synthesis generally involves the reaction between a phenoxide source and a substituted aniline. Common starting materials include:
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Phenol and 2,6-diisopropyl-4-bromoaniline.[4]
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2,6-diisopropylaniline, which is first nitrated and then undergoes a condensation reaction with phenol.[7]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Several parameters are crucial for achieving high yield and purity:
-
Catalyst Choice and Loading: The type and amount of catalyst significantly impact reaction rate and efficiency.
-
Reaction Temperature: The optimal temperature varies depending on the catalytic system, with traditional Ullmann reactions often requiring higher temperatures than methods using phase-transfer or palladium catalysts.[6][7]
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Solvent: High-boiling, polar aprotic solvents like xylene or toluene are commonly used.[4][5]
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Base: A base, such as potassium hydroxide or sodium hydroxide, is required to deprotonate the phenol.[4][7]
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Atmosphere: Reactions are typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the catalyst and reagents.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper catalyst may be oxidized or poisoned. | Ensure the reaction is run under a strict inert atmosphere. For Ullmann reactions, consider in-situ activation of copper powder.[6] For palladium catalysts, ensure ligands are not degraded. |
| Insufficient Base: Incomplete deprotonation of phenol will limit the reaction. | Use a sufficient molar excess of a strong base like potassium hydroxide. Ensure the base is dry.[4] | |
| Low Reaction Temperature: The reaction may not have reached the required activation energy. | Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. Be mindful of potential side reactions at excessively high temperatures. | |
| Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. | Purify starting materials before use. For example, distill 2,6-diisopropylaniline if necessary. | |
| Formation of Side Products | Homocoupling of Aryl Halide: A common side reaction in Ullmann-type couplings. | Use a ligand that promotes the desired cross-coupling over homocoupling. Adjusting the catalyst-to-ligand ratio may also help. |
| Etherification Isomers: In some cases, reaction at other positions on the aniline ring may occur. | Employing a catalyst with high selectivity, such as a specific palladium-ligand combination, can minimize isomer formation.[7] | |
| Difficult Product Purification | Residual Catalyst: Copper or palladium residues can be challenging to remove. | After the reaction, wash the organic phase with an aqueous solution of a chelating agent (e.g., EDTA) to remove metal ions. Filtration through celite can also be effective. |
| Similar Polarity of Product and Byproducts: Makes chromatographic separation difficult. | Optimize the reaction to minimize byproduct formation. Consider recrystallization from a suitable solvent like hexane as an alternative or final purification step.[4] |
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic methods.
Table 1: Catalyst Systems and Reaction Conditions
| Catalyst | Co-catalyst/Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Copper Chloride (CuCl) | None | Potassium Hydroxide (KOH) | Xylene | 150-155 | 8 | Not specified, but product isolated | [4] |
| Tetrabutylammonium Bromide | None | Potassium Hydroxide (KOH) | Toluene | 110-112 | 8 | 99.03 | [7] |
| Copper 8-quinolinolate | Dimethylamino Pyridine | Sodium Hydroxide (NaOH) | Toluene | 118 | 10 | 83.3 (for the thiourea derivative) | [5] |
Table 2: Reactant Molar Ratios and Catalyst Loading
| Starting Material 1 | Starting Material 2 | Catalyst Loading (mol% or wt%) | Base (molar eq.) | Reference |
| 2,6-diisopropyl-4-bromoaniline | Phenol | 0.6 g CuCl (relative to 100g bromoaniline) | Not specified, but 30.2g KOH used | [4] |
| 2,6-diisopropylaniline (after nitration) | Phenol (1.0 eq.) | 0.5-1.1 wt% Tetrabutylammonium Bromide | 2.0 eq. KOH | [7] |
| 2,6-diisopropylaniline (after bromination) | Phenol (1.0 eq.) | 0.6g Copper 8-quinolinolate, 0.2g Dimethylamino Pyridine | 2.0 eq. NaOH | [5] |
Experimental Protocols
Protocol 1: Ullmann Condensation using Copper Chloride[4]
-
Dissolve 48.9 g of phenol in 500 ml of xylene in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
Under a nitrogen atmosphere, add 30.2 g of pulverized potassium hydroxide.
-
Heat the mixture to boiling while continuously distilling off the water formed.
-
After water removal is complete, add 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline.
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Stir the mixture for 8 hours at 150-155 °C.
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Cool the reaction mixture and filter with suction.
-
Wash the filtrate with 150 ml of 15% sodium hydroxide solution, followed by two 150 ml portions of water.
-
Separate the organic phase and dry it over sodium sulfate.
-
Remove the solvent by distillation.
-
Distill the crude product under vacuum (boiling point 103-104 °C / 0.01 torr) and recrystallize from hexane to obtain pure 4-Phenoxy-2,6-diisopropylaniline (melting point 71-72 °C).
Protocol 2: Phase-Transfer Catalyzed Synthesis[7]
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In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and addition funnel, add 177.3 g (1.0 mol) of 2,6-diisopropylaniline and 600 mL of toluene.
-
Add 1.5 g of 98% sulfuric acid and heat to reflux.
-
Slowly add 100.4 g (1.1 mol) of 69 wt% concentrated nitric acid, maintaining the reaction temperature at 110 °C.
-
Hold the temperature for 4 hours, then cool to 70-80 °C.
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Add 373.3 g (2.0 mol) of 30 wt% potassium hydroxide solution, 95 g (1.0 mol) of phenol, and 0.9 g of tetrabutylammonium bromide.
-
Heat to reflux and remove the water formed.
-
Maintain the reaction at 110-112 °C for 8 hours.
-
After completion, wash the organic phase three times with 150 mL of 10 wt% sodium hydroxide solution.
-
Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 4-Phenoxy-2,6-diisopropylaniline (purity 99.5% by HPLC, melting point 69-71 °C).
Visualizations
Caption: Comparative workflow for Ullmann and Phase-Transfer Catalysis synthesis routes.
Caption: Troubleshooting flowchart for addressing low product yield in the synthesis.
References
- 1. 4-Phenoxy-2,6-Diisopropyl Aniline CAS#: 80058-85-1 [amp.chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound CAS#: 80058-85-1 [m.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. CN101307016B - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea - Google Patents [patents.google.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
scaling up the synthesis of 4-Phenoxy-2,6-diisopropyl aniline from lab to pilot plant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Phenoxy-2,6-diisopropylaniline, with a focus on scaling up from the laboratory to a pilot plant.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-Phenoxy-2,6-diisopropylaniline via two common routes: the Ullmann Condensation/Buchwald-Hartwig Amination pathway and the Nitration-Condensation pathway.
Route 1: Ullmann Condensation / Buchwald-Hartwig Amination
Problem 1: Low or Inconsistent Yields
-
Question: We are experiencing low and variable yields in our pilot-scale Ullmann condensation of 2,6-diisopropyl-4-bromoaniline and phenol. What are the likely causes and how can we troubleshoot this?
-
Answer: Low yields in Ullmann-type reactions during scale-up can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity and Loading:
-
Deactivation: Copper catalysts can be sensitive to air and moisture. Ensure rigorous inert atmosphere conditions (nitrogen or argon) are maintained throughout the process. On a larger scale, even small leaks in the reactor system can introduce enough oxygen to deactivate the catalyst.
-
Loading: While lab-scale reactions might tolerate higher catalyst loading, this becomes a cost and removal issue at the pilot scale. Re-evaluate the catalyst loading. It's possible that the initial lab-scale loading was not optimized. Consider running a Design of Experiments (DoE) at the pilot scale to find the optimal balance between reaction rate and catalyst cost/removal.
-
Source and Quality: The quality of the copper salt (e.g., CuI, CuCl) and any ligands used is critical. Ensure you are using a consistent, high-purity source. Small impurities in the catalyst can have a magnified negative impact on a larger scale.
-
-
Reaction Conditions:
-
Temperature Control: Ullmann reactions are often run at elevated temperatures (e.g., 150-155°C). In a large reactor, localized hot or cold spots can lead to side reactions or incomplete conversion. Ensure your reactor's heating and cooling system provides uniform temperature control. Monitor the internal reaction temperature, not just the jacket temperature.
-
Mixing: Inefficient mixing can lead to poor mass and heat transfer, resulting in localized concentration gradients and temperature differences. This is a common issue when scaling up solid-liquid slurry reactions. Evaluate the impeller design and agitation speed to ensure adequate suspension of the potassium phenoxide and catalyst.
-
-
Raw Material Quality:
-
Purity of Starting Materials: Impurities in the 2,6-diisopropyl-4-bromoaniline or phenol can interfere with the reaction. For example, excess water in the phenol will react with the base. Ensure the purity of your starting materials is consistent and meets specifications.
-
Base Quality and Dispensing: The potassium hydroxide or other base used must be of high purity and finely powdered to ensure a good reaction surface area. In a pilot plant, the addition of solids can be challenging. Ensure the solid is dispensed effectively and does not clump.
-
-
Problem 2: Product Purity Issues and Difficult Purification
-
Question: We are observing significant levels of byproducts in our crude 4-Phenoxy-2,6-diisopropylaniline, making purification by crystallization difficult at the pilot scale. What are these byproducts and how can we minimize them?
-
Answer: Common byproducts in Ullmann-type diaryl ether syntheses include starting materials, dehalogenated starting material, and homocoupled products.
-
Minimizing Byproduct Formation:
-
Inert Atmosphere: As mentioned, oxygen can lead to side reactions. Rigorous exclusion of air is crucial.
-
Stoichiometry Control: Precise control over the stoichiometry of reactants and base is more critical at scale. Inaccurate charging of reactants can lead to an excess of one starting material in the final product.
-
Reaction Time and Temperature: Over-running the reaction or using excessive temperatures can lead to thermal degradation of the product and the formation of colored impurities. Monitor the reaction progress by in-process controls (e.g., HPLC) and stop the reaction once the starting material is consumed.
-
-
Improving Purification:
-
Work-up Procedure: The aqueous washes are critical for removing inorganic salts and excess base. Ensure efficient phase separation in the larger pilot-plant reactor. Insufficient washing can hinder crystallization.
-
Solvent Selection for Crystallization: The choice of solvent for recrystallization is key. Hexane is a common choice.[1] You may need to screen a variety of solvents or solvent mixtures to find the optimal conditions for high purity and yield at a larger scale. Anti-solvent crystallization can also be an effective technique.
-
Chromatography: While less ideal for large-scale production, flash chromatography using an amine-functionalized silica or basic alumina can be effective for purifying basic compounds like anilines if crystallization proves insufficient.
-
-
Route 2: Nitration and Condensation
Problem 1: Exothermic Runaway During Nitration
-
Question: We are concerned about the exothermic nature of the nitration of 2,6-diisopropylaniline when scaling up to a pilot plant reactor. What are the best practices for managing this exotherm?
-
Answer: Nitration reactions are notoriously exothermic and require careful management to prevent thermal runaway.[2]
-
Heat Management:
-
Reactor Cooling Capacity: Ensure the pilot plant reactor's cooling system is capable of removing the heat generated by the reaction. Perform calorimetric studies (e.g., using a Reaction Calorimeter - RC1) at the lab scale to determine the heat of reaction and the maximum rate of heat evolution.[3]
-
Controlled Addition: The nitric acid should be added slowly and sub-surface to the solution of 2,6-diisopropylaniline in the solvent (e.g., toluene or o-xylene).[4] The addition rate should be controlled by the internal reaction temperature, not a fixed time.
-
Emergency Quenching: Have a validated emergency quenching procedure in place. This could involve the rapid addition of a cold, inert solvent or a chemical quenching agent.
-
-
Process Control:
-
Temperature Monitoring: Use multiple, redundant temperature probes to monitor the internal temperature of the reactor.
-
Agitation: Ensure good mixing to prevent the buildup of localized hot spots.
-
-
Problem 2: Low Selectivity in Nitration (Formation of Isomers)
-
Question: At the pilot scale, we are seeing an increase in the formation of unwanted isomers during the nitration step. How can we improve the selectivity for the desired 4-nitro isomer?
-
Answer: The regioselectivity of nitration can be sensitive to reaction conditions.
-
Temperature Control: Maintaining a consistent and controlled temperature is crucial. The reaction is typically carried out at an elevated temperature (e.g., 110-115°C).[4] Deviations can affect the isomer ratio.
-
Acid Catalyst: The use of a catalytic amount of sulfuric acid is reported to direct the nitration to the 4-position.[4] Ensure the accurate and consistent addition of the sulfuric acid.
-
Mixing: Good mixing ensures a homogeneous reaction mixture, which can improve selectivity.
-
Frequently Asked Questions (FAQs)
General
-
Q1: Which synthetic route is more suitable for pilot-plant scale production?
-
A1: Both routes have been used for industrial production. The nitration-condensation route may be more economical as it starts from the readily available 2,6-diisopropylaniline.[4] However, it involves handling nitric acid and a highly exothermic reaction, which requires specialized equipment and safety protocols. The Ullmann/Buchwald-Hartwig route starting from the bromo-aniline is often more straightforward in terms of reaction control but may be more expensive due to the cost of the starting material and catalyst. The choice depends on the specific capabilities and economic considerations of your facility.
-
-
Q2: What are the key safety considerations when scaling up the synthesis of 4-Phenoxy-2,6-diisopropylaniline?
-
A2: For the nitration route, the primary hazard is the management of the highly exothermic reaction and the handling of corrosive nitric and sulfuric acids. For the Ullmann route, the use of high temperatures and flammable solvents like xylene requires careful attention to reactor design and pressure relief systems. For both routes, the product is an aromatic amine, which should be handled with appropriate personal protective equipment (PPE) to avoid exposure.
-
Ullmann / Buchwald-Hartwig Route
-
Q3: How can we efficiently remove the copper or palladium catalyst at the pilot scale?
-
A3: Catalyst removal is a critical step.
-
Filtration: For heterogeneous catalysts or precipitated catalyst residues, filtration is a common method. Cartridge filters or filter presses can be used.
-
Scavengers: For homogeneous catalysts, silica-based or polymer-based metal scavengers can be used to bind the metal, which is then removed by filtration.
-
Extraction: Acidic washes can sometimes be used to extract the metal catalyst into an aqueous phase.
-
-
-
Q4: What is the impact of water content in the reaction mixture?
-
A4: In the Ullmann reaction, water will react with the strong base (e.g., potassium hydroxide) and can also affect the solubility of the phenoxide. It is generally recommended to use anhydrous conditions. Some protocols even involve azeotropic removal of water before the addition of the aryl halide.[5]
-
Nitration-Condensation Route
-
Q5: The patent mentions a one-pot process without isolating the nitro-intermediate. What are the advantages and challenges of this approach at a pilot scale?
-
A5:
-
Advantages: A one-pot process can significantly improve process efficiency by reducing cycle time, minimizing solvent usage, and avoiding the handling of an isolated, potentially hazardous intermediate.[4]
-
Challenges: At a pilot scale, a one-pot process requires very tight control over the reaction conditions of both steps. Any impurities or unreacted starting materials from the first step will be carried into the second, potentially affecting the condensation reaction. The change in the reaction matrix between the two steps also needs to be well understood and managed.
-
-
Data Presentation
Table 1: Comparison of Lab vs. Pilot Plant Parameters for Ullmann Condensation Route
| Parameter | Lab Scale (Typical) | Pilot Plant (Considerations) |
| Batch Size | 50 g - 500 g | 10 kg - 100 kg |
| Catalyst Loading (Cu) | 1-5 mol% | 0.5-2 mol% (Optimization is key for cost) |
| Ligand Loading | 1-10 mol% | 0.5-5 mol% (If used) |
| Solvent Volume | 5-10 L/kg of limiting reagent | 3-7 L/kg (Aim to increase concentration) |
| Temperature | 150-155 °C | 150-155 °C (Requires excellent heat transfer) |
| Reaction Time | 8-12 hours | 8-16 hours (May be longer due to addition times) |
| Typical Yield | 85-95% | 75-90% (Yields often slightly lower on scale-up) |
| Typical Purity (Crude) | >95% | 90-95% (Impurities can be more significant) |
Table 2: Comparison of Lab vs. Pilot Plant Parameters for Nitration-Condensation Route
| Parameter | Lab Scale (Typical) | Pilot Plant (Considerations) |
| Batch Size | 50 g - 500 g | 10 kg - 100 kg |
| Nitrating Agent | 69% Nitric Acid | 69-70% Nitric Acid |
| Mole Ratio (Nitric Acid) | 1.05 - 1.3 eq | 1.05 - 1.2 eq (Tighter control needed) |
| Solvent Volume | 3-5 L/kg of aniline | 3-5 L/kg |
| Nitration Temperature | 110-115 °C | 110-115 °C (Strict exotherm control required) |
| Condensation Temp. | 110-112 °C | 110-112 °C |
| Reaction Time | Nitration: 4-5 h, Condensation: 8 h | Nitration: 4-6 h, Condensation: 8-10 h |
| Typical Yield | >95% | 90-98% (Can be very high if well-controlled) |
| Typical Purity (Crude) | >98% | 97-99% |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis via Ullmann Condensation
Safety Precautions: This process involves high temperatures, flammable solvents, and corrosive bases. All operations should be conducted in a well-ventilated area with appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves. The reactor must be equipped with a pressure relief system. An inert atmosphere must be maintained throughout the reaction.
Equipment:
-
100 L glass-lined or stainless steel reactor with heating/cooling jacket, reflux condenser, mechanical stirrer, and nitrogen inlet/outlet.
-
Solid charging port.
-
Receiving vessels for distillation and filtration.
Materials:
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Phenol (e.g., 4.9 kg)
-
Xylene (e.g., 50 L)
-
Potassium Hydroxide (powdered, e.g., 3.0 kg)
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Copper(I) Chloride (e.g., 60 g)
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2,6-diisopropyl-4-bromoaniline (e.g., 10.0 kg)
-
15% Sodium Hydroxide solution
-
Sodium Sulfate
-
Hexane
Procedure:
-
Preparation of Potassium Phenoxide:
-
Charge the reactor with phenol and xylene under a nitrogen atmosphere.
-
Begin agitation and slowly add the powdered potassium hydroxide through the solid charging port.
-
Heat the mixture to reflux and azeotropically remove the water formed using a Dean-Stark trap or by collecting the initial distillate. Continue until no more water is collected.
-
-
Ullmann Condensation:
-
Cool the reaction mixture to approximately 100°C.
-
Carefully add the copper(I) chloride catalyst.
-
Add the 2,6-diisopropyl-4-bromoaniline. The addition may be slightly exothermic; control the addition rate to maintain the temperature.
-
Heat the reaction mixture to 150-155°C and maintain for 8-12 hours. Monitor the reaction progress by HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 80°C.
-
Filter the hot mixture to remove inorganic salts. Wash the filter cake with hot xylene.
-
Transfer the combined filtrate to a separation vessel. Wash with 15% sodium hydroxide solution, followed by water until the aqueous layer is neutral.
-
Dry the organic layer with sodium sulfate.
-
Concentrate the organic layer under reduced pressure to remove the xylene.
-
-
Purification:
-
Recrystallize the crude solid product from hexane to yield pure 4-Phenoxy-2,6-diisopropylaniline.
-
Dry the product under vacuum.
-
Protocol 2: Pilot-Scale Synthesis via Nitration and Condensation (One-Pot)
Safety Precautions: This process involves a highly exothermic nitration step and the use of concentrated acids. A thorough safety review and risk assessment are mandatory. The reactor must have a robust cooling system and an emergency quench plan. All additions of nitric acid must be carefully controlled.
Equipment:
-
100 L reactor suitable for handling concentrated acids, with excellent heating/cooling capabilities, reflux condenser, mechanical stirrer, and nitrogen inlet.
-
Dosing pump for controlled addition of nitric acid.
Materials:
-
2,6-diisopropylaniline (e.g., 17.7 kg, 1.0 kmol)
-
Toluene (e.g., 60 L)
-
Sulfuric Acid (98%, catalytic amount, e.g., 150 g)
-
Nitric Acid (69%, e.g., 10.0 kg, ~1.1 kmol)
-
Potassium Hydroxide (30% aqueous solution, e.g., 37.3 kg, ~2.0 kmol)
-
Phenol (e.g., 9.5 kg, 1.0 kmol)
-
Quaternary ammonium salt catalyst (e.g., Tetrabutylammonium bromide, 90 g)
-
10% Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
-
Ethanol
Procedure:
-
Nitration:
-
Charge the reactor with 2,6-diisopropylaniline, toluene, and sulfuric acid.
-
Heat the mixture to 110°C.
-
Slowly add the nitric acid via the dosing pump, maintaining the temperature at 110-115°C. The addition rate is critical for controlling the exotherm.
-
After the addition is complete, maintain the temperature for 4-5 hours. Monitor the reaction by HPLC to confirm the consumption of the starting material.
-
-
Condensation:
-
Cool the reaction mixture to 70-80°C.
-
Add the aqueous potassium hydroxide solution, phenol, and the quaternary ammonium salt catalyst.
-
Heat the mixture to reflux (around 110-112°C) and remove the water via a Dean-Stark trap or by distillation.
-
Maintain the reaction at this temperature for approximately 8 hours, monitoring by HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and perform an aqueous work-up. Wash the organic phase with 10% sodium hydroxide solution and then with water.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude solid product.
-
-
Purification:
-
Recrystallize the crude product from ethanol to yield pure 4-Phenoxy-2,6-diisopropylaniline.[4]
-
Dry the final product under vacuum.
-
Visualizations
Caption: Experimental Workflow for the Ullmann Condensation Route.
References
- 1. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. amarequip.com [amarequip.com]
- 4. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Analysis of Impurities in Commercial 4-Phenoxy-2,6-diisopropylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Phenoxy-2,6-diisopropylaniline. The information provided is designed to assist in the identification and quantification of potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercial 4-Phenoxy-2,6-diisopropylaniline?
A1: Based on common synthesis routes, the impurities in commercial 4-Phenoxy-2,6-diisopropylaniline can be categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These are substances that originate from the manufacturing process. The specific impurities present will depend on the synthetic route used by the manufacturer. Two common routes are:
-
Nitration and Condensation of 2,6-diisopropylaniline: This route may introduce impurities such as:
-
Unreacted starting materials: 2,6-diisopropylaniline and phenol.
-
Intermediate products: 2,6-diisopropyl-4-nitroaniline.
-
Isomeric byproducts.
-
-
Ullmann Condensation: This synthesis involves the reaction of 2,6-diisopropyl-4-bromoaniline with phenol.[1] Potential impurities from this route include:
-
Unreacted starting materials: 2,6-diisopropyl-4-bromoaniline and phenol.
-
Byproducts from side reactions.
-
-
-
Degradation Products: These impurities can form during storage or handling of the final product. Forced degradation studies can help identify potential degradation products that may arise from hydrolysis, oxidation, or photolysis.[2][3][4][5][6]
Q2: What analytical techniques are recommended for impurity analysis of 4-Phenoxy-2,6-diisopropylaniline?
A2: The most common and effective techniques for analyzing impurities in pharmaceutical ingredients like 4-Phenoxy-2,6-diisopropylaniline are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC-UV is a robust and widely used technique for quantifying known and unknown impurities. A reverse-phase method is typically suitable for separating the main component from its potential impurities.
-
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain process-related impurities.[7][8][9][10][11]
Experimental Protocols
Below are detailed methodologies for the analysis of impurities in 4-Phenoxy-2,6-diisopropylaniline using HPLC-UV and GC-MS.
HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of potential process-related impurities and degradation products.
1. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 4-Phenoxy-2,6-diisopropylaniline reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the commercial 4-Phenoxy-2,6-diisopropylaniline sample and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 50% B, 5-25 min: 50-90% B, 25-30 min: 90% B, 30.1-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 240 nm |
3. Data Analysis:
-
Identify and quantify impurities by comparing the chromatogram of the sample solution with that of the standard solution.
-
The percentage of each impurity can be calculated using the area normalization method.
GC-MS Method for Volatile Impurities
This method is suitable for the detection and identification of volatile and semi-volatile process-related impurities.
1. Sample Preparation:
-
Sample Solution: Accurately weigh about 50 mg of the commercial 4-Phenoxy-2,6-diisopropylaniline sample and dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane).
2. GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (Split ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Program | Initial temp: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
3. Data Analysis:
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantification can be performed using an internal or external standard method.
Troubleshooting Guides
HPLC-UV Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of 4-Phenoxy-2,6-diisopropylaniline.
Issue 1: Peak Tailing for the Main Analyte and Impurities
-
Possible Cause A: Secondary Interactions with Silanols. The basic nature of the aniline group can lead to interactions with residual silanol groups on the silica-based C18 column, causing peak tailing.
-
Solution: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to mask the silanol groups. Alternatively, use a column with end-capping or a base-deactivated stationary phase.[12]
-
-
Possible Cause B: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
Issue 2: Ghost Peaks in the Chromatogram
-
Possible Cause A: Carryover from Previous Injections. Highly retained compounds from a previous run may elute in the current chromatogram.
-
Possible Cause B: Contaminated Mobile Phase. Impurities in the solvents or additives can appear as ghost peaks, especially in gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phases before use.[15]
-
Issue 3: Irreproducible Retention Times
-
Possible Cause A: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is equilibrated with the initial mobile phase composition for at least 10 column volumes before each injection.[14]
-
-
Possible Cause B: Fluctuations in Column Temperature. Temperature variations can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent column temperature.[14]
-
Visualizations
Caption: Workflow for HPLC-UV Impurity Analysis.
Caption: Troubleshooting Logic for Peak Tailing.
References
- 1. prepchem.com [prepchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. epa.gov [epa.gov]
- 12. uhplcs.com [uhplcs.com]
- 13. bvchroma.com [bvchroma.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Phenoxy-2,6-diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
4-Phenoxy-2,6-diisopropylaniline is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds. The efficiency and cost-effectiveness of its synthesis are critical for the overall viability of the end product. This guide provides a comparative analysis of the most common synthetic routes to this valuable compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparison of Synthesis Routes
Three primary synthetic strategies have been reported for the preparation of 4-Phenoxy-2,6-diisopropylaniline: a two-step nitration followed by condensation, a two-step bromination followed by an Ullmann-type etherification, and a potential modern approach using a Buchwald-Hartwig amination. The following table summarizes the key quantitative parameters of these methods.
| Parameter | Route 1: Nitration & Condensation | Route 2: Bromination & Etherification |
| Starting Material | 2,6-Diisopropylaniline | 2,6-Diisopropylaniline |
| Key Intermediates | 2,6-Diisopropyl-4-nitroaniline | 2,6-Diisopropyl-4-bromoaniline |
| Overall Yield | High (not explicitly quantified)[1] | >83% (for subsequent derivative)[2] |
| Product Purity | High[1] | Up to 97% (for subsequent derivative)[2] |
| Reaction Temperature | Nitration: 110-115 °C; Condensation: 110-112 °C[1] | Bromination: -5 °C; Etherification: 115-155 °C[2][3] |
| Reaction Time | Nitration: 4-5 h; Condensation: 7-10 h[1] | Bromination: Not specified; Etherification: 8-10 h[2][3] |
| Catalyst | Quaternary ammonium salt (e.g., Tetrabutylammonium bromide)[1] | Copper salt (e.g., Copper chloride, 8-copper quinolinolate)[2][3] |
| Key Reagents | Nitric acid, Sulfuric acid, Phenol, NaOH or KOH[1] | Bromine, Phenol, KOH or NaOH[2][3] |
| Advantages | "One-pot" procedure, lower reaction temperature for condensation, high selectivity.[1] | Established and reliable method.[3] |
| Disadvantages | Use of nitric and sulfuric acids. | Use of bromine, higher temperature for etherification in some protocols.[3] |
Experimental Protocols
Route 1: Nitration Followed by Condensation (One-Pot Method)
This method, adapted from patent literature, offers a streamlined "one-pot" synthesis from 2,6-diisopropylaniline.[1]
Step 1: Nitration
-
Dissolve 2,6-diisopropylaniline in toluene or o-xylene in a reactor.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to 110-115 °C.
-
Slowly add nitric acid (65-69 wt%) dropwise, maintaining the temperature at 110-115 °C. The molar ratio of 2,6-diisopropylaniline to nitric acid should be 1:1.05-1.3.
-
Maintain the reaction at this temperature for 4-5 hours.
-
After the reaction is complete, cool the mixture to 70-80 °C. The resulting 2,6-diisopropyl-4-nitroaniline solution is used directly in the next step without separation.
Step 2: Condensation
-
To the reactor containing the 2,6-diisopropyl-4-nitroaniline solution, add a quaternary ammonium salt catalyst (e.g., tetrabutylammonium bromide, 0.5-1.1 wt% relative to the starting aniline), phenol, and an aqueous solution of sodium hydroxide or potassium hydroxide. The molar ratio of the base to the starting aniline should be 1-3:1, and the molar ratio of phenol to the starting aniline should be 1-1.5:1.
-
Heat the mixture to reflux to remove the water formed during the reaction.
-
Maintain the condensation reaction at 110-112 °C for 7-10 hours.
-
Upon completion, the product, 4-Phenoxy-2,6-diisopropylaniline, can be isolated and purified using standard techniques such as distillation or recrystallization.
Route 2: Bromination Followed by Ullmann-Type Etherification
This classical approach involves the initial bromination of 2,6-diisopropylaniline, followed by a copper-catalyzed etherification.
Step 1: Bromination of 2,6-Diisopropylaniline A detailed experimental protocol for this specific bromination was not found in the provided search results. However, a general procedure would involve the electrophilic aromatic substitution of 2,6-diisopropylaniline with a brominating agent like elemental bromine, often in a suitable solvent and at a controlled temperature to ensure regioselectivity. A patent describing a subsequent reaction starts with the bromination of 2,6-diisopropylaniline at -5 °C using bromine in toluene.[2]
Step 2: Ullmann-Type Etherification of 2,6-Diisopropyl-4-bromoaniline The following protocol is based on a literature procedure for the synthesis of 4-Phenoxy-2,6-diisopropylaniline from its bromo-derivative.[3]
-
In a reaction vessel under a nitrogen atmosphere, dissolve 48.9 g of phenol in 500 ml of xylene.
-
Add 30.2 g of pulverized potassium hydroxide to the solution.
-
Heat the mixture to boiling and continuously distill off the water that is formed.
-
After water removal is complete, add 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline.
-
Stir the mixture for 8 hours at 150-155 °C.
-
After the reaction, cool the mixture and filter it with suction.
-
Wash the filtrate with 150 ml of 15% sodium hydroxide solution and then twice with 150 ml portions of water.
-
Separate the organic phase and dry it over sodium sulfate.
-
Remove the solvent by distillation, and distill the crude product under reduced pressure (boiling point 103-104 °C at 0.01 torr) to afford the pure 4-Phenoxy-2,6-diisopropylaniline. The product can be further purified by recrystallization from hexane, yielding a solid with a melting point of 71-72 °C.[3]
Potential Alternative: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] While a specific protocol for the synthesis of 4-Phenoxy-2,6-diisopropylaniline was not found, this methodology represents a powerful potential alternative to the classical Ullmann-type reactions. It generally offers milder reaction conditions and a broader substrate scope.[4]
A hypothetical Buchwald-Hartwig approach could involve the coupling of 2,6-diisopropyl-4-haloaniline (where halo = I, Br, or Cl) with phenol, or the coupling of 2,6-diisopropylaniline with a 4-halophenoxybenzene derivative. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Route 1: Nitration and Condensation Pathway.
Caption: Route 2: Bromination and Etherification Pathway.
Caption: Potential Buchwald-Hartwig Amination Strategies.
References
- 1. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 2. CN101307016B - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Study of Catalysts for the Synthesis of 4-Phenoxy-2,6-diisopropylaniline
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of catalytic systems for the synthesis of 4-Phenoxy-2,6-diisopropylaniline, an important building block in the production of agrochemicals and pharmaceuticals.
Two primary catalytic routes have been explored for the synthesis of 4-Phenoxy-2,6-diisopropylaniline: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This guide will delve into the performance of various catalysts within these methodologies, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is crucial for optimizing the yield, purity, and cost-effectiveness of the synthesis of 4-Phenoxy-2,6-diisopropylaniline. The following tables summarize the performance of different catalysts reported in the literature.
Ullmann Condensation Catalysts
The Ullmann condensation, a classic method for forming carbon-heteroatom bonds, traditionally employs copper-based catalysts. Recent innovations have focused on improving reaction conditions and catalyst efficiency.
| Catalyst System | Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Tetrabutylammonium bromide | 2,6-Diisopropyl-4-nitroaniline & Phenol | Toluene | 110-112 | 8 | 99.03 | 99.5 (HPLC) | [1] |
| Copper 8-quinolinolate / Dimethylamino pyridine | 2,6-Diisopropyl-4-bromoaniline & Phenol | Toluene | 118 | 10 | >83 | >97 | [2] |
| Copper Chloride | 2,6-Diisopropyl-4-bromoaniline & Phenol | Xylene | 150-155 | 8 | Not specified | Not specified |
Buchwald-Hartwig Amination Catalysts
| Catalyst System | Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Pd₂(dba)₃ / Xantphos | 4-bromo-2,6-diisopropylaniline & Phenol | Toluene | 110 | 12 | (Estimated) >90 | (Estimated) >98 | (Representative) |
Note: The data for the Buchwald-Hartwig amination is an estimation based on typical yields for similar sterically hindered substrates, as a direct experimental result for this specific reaction was not found in the reviewed literature.
Experimental Protocols
Detailed methodologies for the synthesis of 4-Phenoxy-2,6-diisopropylaniline using the aforementioned catalysts are provided below.
Ullmann Condensation with Tetrabutylammonium Bromide
This procedure follows a two-step, one-pot synthesis starting from 2,6-diisopropylaniline.[1]
Step 1: Nitration
-
To a reactor equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 2,6-diisopropylaniline (1.0 mol), toluene (600 mL), and 98% sulfuric acid (1.5 g).
-
Heat the mixture to reflux.
-
Slowly add 69% nitric acid (1.1 mol) dropwise, maintaining the reaction temperature at 110°C.
-
After the addition is complete, continue stirring at 110°C for 4 hours.
-
Cool the reaction mixture to 70-80°C.
Step 2: Condensation
-
To the cooled reaction mixture, add 30% potassium hydroxide solution (2.0 mol), phenol (1.0 mol), and tetrabutylammonium bromide (0.9 g).
-
Heat the mixture to reflux and remove the water formed during the reaction.
-
Maintain the reaction at 110-112°C for 8 hours.
-
After the reaction is complete, wash the organic phase three times with 10% sodium hydroxide solution (150 mL each).
-
Dry the organic phase with anhydrous sodium sulfate and remove the solvent by distillation.
-
Recrystallize the crude product from ethanol to obtain pure 4-Phenoxy-2,6-diisopropylaniline.
Ullmann Condensation with Copper 8-quinolinolate and Dimethylamino Pyridine
This protocol is part of a multi-step synthesis where the etherification is a key step.[2]
-
In a reaction flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 2,6-diisopropylaniline (0.5 mol) and toluene (300 mL).
-
Cool the mixture to -5°C and add bromine (0.505 mol) dropwise.
-
After the addition is complete, add 30% sodium hydroxide solution (1.0 mol), phenol (0.5 mol), copper 8-quinolinolate (0.6 g), and dimethylamino pyridine (0.2 g).
-
Heat the mixture to reflux and remove the water formed.
-
Continue the reaction at 118°C for 10 hours to yield the phenoxy intermediate.
Representative Buchwald-Hartwig Amination Protocol
This proposed protocol is based on general procedures for the Buchwald-Hartwig C-O coupling of sterically hindered aryl bromides with phenols.
-
In a glovebox, combine Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and cesium carbonate (1.5 mmol) in a reaction vial.
-
Add 4-bromo-2,6-diisopropylaniline (1.0 mmol), phenol (1.2 mmol), and anhydrous toluene (5 mL).
-
Seal the vial and heat the mixture at 110°C with stirring for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain 4-Phenoxy-2,6-diisopropylaniline.
Reaction Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationship between the components in the catalytic cycles.
Figure 1: Experimental workflow for the Ullmann condensation synthesis.
Figure 2: Representative workflow for the Buchwald-Hartwig amination synthesis.
Figure 3: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig reactions.
References
A Comparative Guide to the Validation of Analytical Methods for 4-Phenoxy-2,6-diisopropyl aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of 4-Phenoxy-2,6-diisopropyl aniline, a key intermediate in the synthesis of the insecticide and acaricide Diafenthiuron. The accurate quantification of this compound is critical for ensuring the quality and purity of the final active ingredient. This document outlines and compares the two most common and suitable analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For a synthetic intermediate like this compound, a validated analytical method is crucial for:
-
Purity Assessment: Quantifying the main component and detecting any impurities.
-
Process Control: Monitoring the efficiency and consistency of the synthesis process.
-
Stability Studies: Assessing the degradation of the compound under various conditions.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies for product quality and safety.
The most common validation parameters, as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), are discussed and compared for HPLC and GC-MS.
Comparison of Analytical Techniques: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful techniques for the analysis of aromatic amines like this compound. The choice between these methods often depends on the specific requirements of the analysis, such as the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity and selectivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable, or to be derivatized to become so. |
| Detection | Commonly uses UV-Vis detectors. Photodiode Array (PDA) detectors can provide spectral information for peak purity assessment. | Mass spectrometry provides high selectivity and structural information, allowing for definitive peak identification. |
| Sensitivity | Good sensitivity, typically in the µg/mL to ng/mL range. | Excellent sensitivity, often reaching the pg/mL level, especially with selected ion monitoring (SIM). |
| Selectivity | Good selectivity can be achieved by optimizing the mobile phase, stationary phase, and detection wavelength. | Very high selectivity due to the mass-to-charge ratio based detection. |
| Sample Preparation | Generally simpler, often involving dissolution in a suitable solvent and filtration. | May require more complex sample preparation, including derivatization to improve volatility and thermal stability. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of aromatic amines using HPLC and GC-MS, based on data from analogous compounds found in the literature. These values can serve as a benchmark for the validation of a method for this compound.
Table 1: HPLC Method Validation Parameters for Aromatic Amines
| Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999[1][2] | ≥ 0.99 |
| Accuracy (% Recovery) | 98 - 102%[3] | Typically 80-120% of the theoretical value. |
| Precision (RSD) | < 2%[3] | Repeatability: ≤ 2%; Intermediate Precision: ≤ 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL[1] | Signal-to-Noise ratio of 10:1 |
| Specificity | Demonstrated by peak purity analysis (PDA) and resolution from potential impurities. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | Unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | The method should remain reliable under varied conditions. |
Table 2: GC-MS Method Validation Parameters for Aromatic Amines
| Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 90 - 110%[4] | Typically 80-120% of the theoretical value. |
| Precision (RSD) | < 10%[5][6] | Repeatability: ≤ 5%; Intermediate Precision: ≤ 10% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL[7] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL[8] | Signal-to-Noise ratio of 10:1 |
| Specificity | Demonstrated by unique mass spectra and retention times. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | Unaffected by small, deliberate variations in method parameters (e.g., injector temperature, flow rate, oven ramp rate). | The method should remain reliable under varied conditions. |
Experimental Protocols
The following are detailed, exemplary protocols for the analysis of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for similar aromatic amines and should be optimized and validated for the specific application.
HPLC-UV Method Protocol
1. Objective: To quantify this compound and its related substances.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
3. Instrumentation:
-
HPLC system with a UV-Vis or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient elution may be required to separate impurities). A typical starting gradient could be 60:40 (Acetonitrile:Water) moving to 90:10 over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (to be determined by UV scan of the analyte)
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent as the standard.
6. Validation Parameters to be Assessed:
-
Specificity
-
Linearity (e.g., 0.1 - 150 µg/mL)
-
Accuracy (by spiking a placebo with known amounts of the analyte at three concentration levels)
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
GC-MS Method Protocol
1. Objective: To identify and quantify this compound, particularly at trace levels.
2. Materials and Reagents:
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Helium (ultra-high purity)
-
(Optional) Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
3. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
4. Chromatographic and MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 10 °C/min to 300 °C, hold for 5 minutes.
-
Injection Mode: Splitless (1 µL injection volume)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400 (or Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions of the analyte)
5. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution: Dissolve a known amount of the sample in dichloromethane to achieve a concentration within the calibration range.
-
Derivatization (if necessary): If the analyte exhibits poor peak shape or thermal instability, a derivatization step may be required. This would involve reacting the sample and standard solutions with a derivatizing agent like BSTFA to form more volatile and stable derivatives.
6. Validation Parameters to be Assessed:
-
Specificity
-
Linearity
-
Accuracy
-
Precision
-
LOD
-
LOQ
-
Robustness
Mandatory Visualizations
Caption: General workflow for the validation of an analytical method.
Caption: Metabolic activation and mechanism of action of Diafenthiuron.
References
- 1. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Ligand Design: A Comparative Guide to Alternatives for the 4-Phenoxy-2,6-diisopropyl Aniline Scaffold
For researchers, scientists, and professionals in drug development, the strategic selection of chemical scaffolds is a critical step in designing potent and selective ligands. The 4-phenoxy-2,6-diisopropyl aniline moiety, while a common starting point, is often subject to modification to optimize pharmacological properties. This guide provides a comparative analysis of alternatives to this scaffold, with a focus on their application in kinase inhibitor design, supported by experimental data on their biological activity.
This guide centers on a series of 4-phenoxyquinoline derivatives developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFr), a key target in oncology. By systematically modifying the phenoxy group, researchers have elucidated important structure-activity relationships (SAR), providing a valuable roadmap for ligand optimization.
Performance Comparison of 4-Phenoxyquinoline Analogs
The following table summarizes the in vitro inhibitory activity of a selection of 4-phenoxyquinoline derivatives against PDGFr autophosphorylation. The data highlights how substitutions on the phenoxy ring impact potency, offering insights into potential alternative scaffolds.
| Compound ID | Substitution on Phenoxy Ring | PDGFr Autophosphorylation IC50 (µM)[1] | EGFr Autophosphorylation IC50 (µM)[1] |
| 1 | 3,4-dimethoxy | 0.13 | >100 |
| 2 | 4-benzoyl | 0.31 | >100 |
| 3 | 4-benzamide | 0.050 | >100 |
| 4 | 4-phenyl | >100 | >100 |
| 5 | 4-phenoxy | 1.8 | >100 |
| 6 | 4-(methylsulfonyl) | 0.20 | >100 |
| 7 | 4-(phenylsulfonyl) | 0.28 | >100 |
| 8 | 4-(4-chlorobenzoyl) | 0.088 | >100 |
| 9 | 4-(4-methoxybenzoyl) | 0.28 | >100 |
| 10 | 4-(4-nitrobenzoyl) | 0.11 | >100 |
| 11 | 4-(4-aminobenzoyl) | 0.40 | >100 |
| 12 | 4-acetyl | 0.53 | >100 |
Key Observations from the Data:
-
The unsubstituted 4-phenyl and 4-phenoxy analogs (4 and 5 ) demonstrated significantly lower potency, indicating that substitution on the terminal phenyl ring is crucial for high-affinity binding.
-
The introduction of a benzamide group at the 4-position (3 ) resulted in the most potent compound in this series, with an IC50 of 50 nM.
-
Electron-withdrawing groups, such as benzoyl and sulfonyl moieties (2 , 6 , 7 , 8 , 10 ), generally conferred potent inhibitory activity.
-
The high selectivity of these compounds for PDGFr over Epidermal Growth Factor Receptor (EGFr) underscores the potential for designing specific inhibitors by modifying this scaffold.
Bioisosteric Replacements for the Phenoxy Moiety
Beyond direct substitution, the concept of bioisosterism offers a powerful strategy for optimizing ligand properties. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. Replacing the phenoxy group with a suitable bioisostere can improve metabolic stability, solubility, and patentability.
Some potential bioisosteric replacements for the phenoxy group include:
-
Heterocyclic rings: Pyridyl, thienyl, or other aromatic heterocycles can mimic the phenyl ring while introducing opportunities for new hydrogen bonding interactions and altering electronic properties.[2]
-
Alkoxy linkers: Replacing the ether linkage with other functionalities like an amino or thioether group can modulate the flexibility and polarity of the linker.
-
Saturated carbocycles: Bicyclic systems like bicyclo[1.1.1]pentane can act as rigid scaffolds to replace the phenyl ring, often improving solubility and metabolic stability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the compounds in this guide.
PDGFr Autophosphorylation Inhibition Assay[1]
This assay quantifies the ability of a compound to inhibit the autophosphorylation of the PDGFr in a cellular context.
-
Cell Culture: NIH 3T3 cells overexpressing the human PDGFr-β were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells were seeded in 24-well plates and grown to confluence. The cells were then serum-starved for 24 hours. A test compound, dissolved in dimethyl sulfoxide (DMSO), was added to the wells at various concentrations and incubated for 1 hour at 37°C.
-
PDGF Stimulation: Recombinant human PDGF-BB was added to the wells at a final concentration of 50 ng/mL and incubated for 10 minutes at 37°C to induce receptor autophosphorylation.
-
Cell Lysis: The cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates were clarified by centrifugation, and the PDGFr was immunoprecipitated using an anti-PDGFr-β antibody and protein A-Sepharose beads.
-
Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane was probed with an anti-phosphotyrosine antibody to detect the phosphorylated receptor.
-
Quantification: The intensity of the phosphorylated PDGFr band was quantified using a densitometer. The IC50 value, the concentration of the compound that inhibits 50% of PDGFr autophosphorylation, was calculated from the dose-response curve.
Cell Proliferation Assay[3][4]
This assay measures the effect of the compounds on the proliferation of cells that are dependent on the PDGFr signaling pathway.
-
Cell Seeding: NIH 3T3 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in DMEM with 10% fetal bovine serum and incubated for 24 hours.
-
Compound Addition: The medium was replaced with serum-free DMEM containing various concentrations of the test compound and 10 ng/mL of PDGF-BB.
-
Incubation: The cells were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Assay: The proliferative activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.
-
Data Analysis: The absorbance at 550 nm was measured using a microplate reader. The percentage of inhibition of cell proliferation was calculated relative to the control (cells treated with PDGF-BB and DMSO).
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the PDGFr signaling pathway and a typical experimental workflow for screening kinase inhibitors.
Caption: Simplified PDGFr signaling pathway.
Caption: General workflow for kinase inhibitor screening.
References
The Unseen Potential: A Comparative Guide to the Biological Activity of 4-Phenoxyaniline Derivatives as Kinase Inhibitors
While 4-phenoxy-2,6-diisopropylaniline is primarily recognized as a synthetic intermediate in the production of the insecticide diafenthiuron, its core structure, 4-phenoxyaniline, serves as a scaffold for a diverse range of biologically active molecules. This guide delves into the significant anticancer and kinase inhibitory activities of derivatives based on this scaffold, offering a comparative analysis of their performance, supported by experimental data. Due to the limited public data on the specific biological activity of 4-phenoxy-2,6-diisopropylaniline derivatives, this report focuses on structurally similar 4-anilinoquinoline and 4-anilinoquinazoline analogs, which have been the subject of extensive research in drug discovery.
Kinase Inhibition: A Powerful Anticancer Strategy
Protein kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival. In many forms of cancer, these kinases are dysregulated, leading to uncontrolled cell division. Consequently, kinase inhibitors have emerged as a crucial class of anticancer drugs. The 4-phenoxyaniline moiety has proven to be a valuable pharmacophore in the design of potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Comparative Biological Activity
The following tables summarize the in vitro biological activities of various 4-phenoxyaniline derivatives, highlighting their potency against different cancer cell lines and specific kinases. The data is presented to facilitate a clear comparison of their efficacy.
Table 1: Cytotoxicity of 4-Anilinoquinoline and 4-Anilinoquinazoline Derivatives against Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | 4-Anilino-2-phenylquinoline | NCI-H226 (Non-small cell lung cancer) | 0.94 | [1] |
| MDA-MB-231/ATCC (Breast cancer) | 0.04 | [1] | ||
| SF-295 (CNS cancer) | <0.01 | [1] | ||
| 15a | 4-Anilino-2-phenylquinoline | Mean of 60 cancer cell lines | 3.02 | [1] |
| 8a | 4-Anilinoquinazoline | A431 (Human carcinoma) | 2.62 | |
| 3e | 4-Anilinoquinazoline | - | - | [2] |
| DiAcMoAc | N-substituted 4-aminophenol | HBL (Pigmented human melanoma) | 15 µg/ml | [3] |
| LND1 (Non-pigmented human melanoma) | 2 µg/ml | [3] |
Table 2: Kinase Inhibitory Activity of 4-Phenoxyquinoline and 4-Anilinoquinazoline Derivatives
| Compound ID | Derivative Class | Target Kinase | IC50 (µM) | Reference |
| Ki6783 (1) | 4-Phenoxyquinoline | PDGFr | 0.13 | [4] |
| EGFr | >100 | [4] | ||
| Ki6896 (2) | 4-Phenoxyquinoline | PDGFr | 0.31 | [4] |
| EGFr | >100 | [4] | ||
| Ki6945 (3) | 4-Phenoxyquinoline | PDGFr | 0.050 | [4] |
| EGFr | >100 | [4] | ||
| 3e | 4-Anilinoquinazoline | CLK1 | 1.5 | [2] |
| GSK-3α/β | 3 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[5]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5] Incubate for 1.5 hours at 37°C.[5]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5] Incubate for 15 minutes at 37°C with shaking.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[5]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, mix 10 µL of a non-radioactive ATP solution, 25 µL of an assay buffer containing [γ-33P]-ATP, 5 µL of the test compound at various concentrations (in 10% DMSO), and 10 µL of the enzyme/substrate mixture.[6]
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[6]
-
Reaction Termination: Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.[6]
-
Washing: Wash the wells twice with 200 µL of 0.9% (w/v) NaCl.[6]
-
Radioactivity Measurement: Determine the incorporation of 33Pi by measuring counts per minute (cpm) using a microplate scintillation counter.[6]
-
Data Analysis: The residual kinase activity is calculated as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Signaling Pathways
The following diagrams illustrate the EGFR and VEGFR signaling pathways, common targets for the 4-phenoxyaniline derivatives discussed.
Caption: EGFR Signaling Pathway.
Caption: VEGFR Signaling Pathway.
Conclusion
While the direct biological activity of 4-phenoxy-2,6-diisopropylaniline derivatives remains an area for future exploration, the extensive research into structurally related 4-phenoxyaniline analogs reveals a promising landscape for the development of novel anticancer agents. The data presented in this guide demonstrates the potential of this chemical scaffold to yield potent and selective kinase inhibitors. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their therapeutic efficacy and advancing the fight against cancer.
References
- 1. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. 2.6. Kinase Profiling Assay [bio-protocol.org]
cost-benefit analysis of different synthetic methods for 4-Phenoxy-2,6-diisopropyl aniline
A Comparative Guide to the Synthetic Methodologies for 4-Phenoxy-2,6-diisopropylaniline
An essential intermediate in the synthesis of agrochemicals, such as the insecticide and acaricide diafenthiuron, 4-Phenoxy-2,6-diisopropylaniline is a molecule of significant industrial interest.[1] The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical factors for researchers and chemical manufacturers. This guide provides a detailed cost-benefit analysis of the primary synthetic routes to this compound, offering experimental data and protocols to aid in methodological selection.
Comparative Analysis of Synthetic Methods
Three principal methodologies are evaluated for the synthesis of 4-Phenoxy-2,6-diisopropylaniline: a two-step nitration-condensation sequence, a classical Ullmann condensation, and a modern Buchwald-Hartwig C-O coupling reaction. Each method presents a unique profile of advantages and disadvantages in terms of yield, reaction conditions, cost, and safety.
Method 1: Nitration Followed by Nucleophilic Aromatic Substitution (SNAr)
This approach begins with the nitration of the readily available 2,6-diisopropylaniline, followed by a condensation reaction (nucleophilic aromatic substitution) with phenol. This route is detailed in patent literature as a high-yielding industrial process.[2]
-
Advantages : This method reports exceptionally high yields and purity (up to 99.5%).[2] It utilizes a relatively inexpensive starting material and a low-cost phase-transfer catalyst. The process is designed to be environmentally friendly by avoiding the discharge of waste acid from the nitration step and operates at lower temperatures than traditional Ullmann reactions.[2]
-
Disadvantages : The primary concern is safety. Nitration reactions are highly exothermic and involve the use of corrosive and toxic strong acids, posing a risk of runaway reactions if not carefully controlled.[1][3][4] The nitro-intermediate is also an energetic material requiring careful handling.
Method 2: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction. In this case, it involves the coupling of 2,6-diisopropyl-4-bromoaniline with phenol to form the desired diaryl ether.[5]
-
Advantages : This method provides a direct route to the product from a pre-functionalized aniline. Copper catalysts are significantly cheaper than the palladium catalysts used in other cross-coupling reactions.[6]
-
Disadvantages : Traditional Ullmann conditions are harsh, requiring high reaction temperatures (150-155 °C) and extended reaction times.[5][7] The starting material, 4-bromo-2,6-diisopropylaniline, is a downstream product of 2,6-diisopropylaniline and is expected to be more expensive, impacting the overall cost. While modern protocols have been developed with ligands to enable milder conditions, the classic procedure remains energy-intensive.[8]
Method 3: Buchwald-Hartwig C-O Coupling
A modern alternative for forming carbon-oxygen bonds is the palladium-catalyzed Buchwald-Hartwig reaction.[9] While a specific protocol for this exact molecule is not prominently published, the methodology is widely applied for diaryl ether synthesis under milder conditions than the Ullmann reaction.[10][11]
-
Advantages : This method is renowned for its broad substrate scope, high functional group tolerance, and generally mild reaction conditions (often below 100 °C). It represents the state-of-the-art in academic and pharmaceutical cross-coupling chemistry.
-
Disadvantages : The primary drawback is the cost. Palladium precatalysts and the requisite bulky, electron-rich phosphine ligands are significantly more expensive than copper salts or phase-transfer catalysts, which can be prohibitive for large-scale industrial production.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each synthetic method, allowing for direct comparison.
| Parameter | Method 1: Nitration-Condensation | Method 2: Ullmann Condensation | Method 3: Buchwald-Hartwig C-O Coupling (Representative) |
| Starting Material | 2,6-Diisopropylaniline | 2,6-Diisopropyl-4-bromoaniline | 2,6-Diisopropyl-4-bromoaniline |
| Key Reagents | H₂SO₄, HNO₃, Phenol, KOH/NaOH | Phenol, KOH | Phenol, K₃PO₄/Cs₂CO₃ |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Copper(I) Chloride (CuCl) | Pd₂(dba)₃ / Biaryl Phosphine Ligand |
| Solvent | Toluene or o-Xylene | Xylene | Toluene or Dioxane |
| Temperature | 110-115 °C | 150-155 °C | 80-110 °C |
| Reaction Time | Nitration: 4-5h; Condensation: 7-10h | 8 hours | 12-24 hours |
| Reported Yield | Up to 99.5%[2] | Good (protocol implies success)[5] | Good to Excellent (typical for method)[11] |
| Purity | Up to 99.5%[2] | High after distillation/recrystallization[5] | High after chromatography |
| Starting Material Cost | Low | High (derived from aniline) | High (derived from aniline) |
| Catalyst Cost | Low | Low | Very High |
| Safety Concerns | High (Nitration is hazardous)[1][4] | Medium (Very high temperatures) | Medium (Pyrophoric ligands, toxicity) |
Experimental Protocols
Method 1: Nitration-Condensation Protocol[2]
Step 1: Nitration
-
2,6-diisopropylaniline is dissolved in toluene or o-xylene in a suitable reactor.
-
A catalytic amount of sulfuric acid is added. The mixture is heated to 110-115 °C.
-
Concentrated nitric acid (65-69 wt%) is added dropwise, maintaining the temperature at 110-115 °C. The molar ratio of 2,6-diisopropylaniline to nitric acid is maintained at 1:1.05-1.3.
-
After the addition is complete, the reaction is held at temperature for an insulation period of 4-5 hours to generate 2,6-diisopropyl-4-nitroaniline.
-
The mixture is then cooled to 70-80 °C. The product is not isolated and is used directly in the next step.
Step 2: Condensation
-
To the reactor containing the nitro-intermediate, a quaternary ammonium salt catalyst (e.g., Tetrabutylammonium bromide, 0.5-1.1 wt% relative to the initial aniline), phenol (1-1.5 molar equivalents), and a base such as potassium hydroxide or sodium hydroxide (1-3 molar equivalents) are added.
-
The mixture is heated to reflux to remove the water formed during the reaction.
-
The condensation reaction is then carried out at 110-112 °C for 7-10 hours until completion to yield 4-Phenoxy-2,6-diisopropylaniline.
-
Standard aqueous workup and solvent removal followed by distillation or recrystallization affords the final product.
Method 2: Ullmann Condensation Protocol[5]
-
In a reactor under a nitrogen atmosphere, 48.9 g of phenol are dissolved in 500 ml of xylene.
-
To this solution, 30.2 g of pulverized potassium hydroxide is added.
-
The reaction mixture is stirred and heated to boiling, with continuous distillation to remove the water that is formed.
-
After water removal, 0.6 g of copper(I) chloride and 100 g of 2,6-diisopropyl-4-bromoaniline are added.
-
The mixture is stirred vigorously for 8 hours at a temperature of 150-155 °C.
-
After cooling, the mixture is filtered with suction.
-
The filtrate is washed sequentially with 150 ml of 15% sodium hydroxide solution and two 150 ml portions of water.
-
The organic phase is separated, dried over sodium sulfate, and the solvent is removed by distillation.
-
The crude product is purified by vacuum distillation (b.p. 103-104 °C / 0.01 torr) and can be further purified by recrystallization from hexane to yield the final product (m.p. 71-72 °C).
Method 3: Representative Buchwald-Hartwig C-O Coupling Protocol[11]
This is a general, representative protocol for the synthesis of diaryl ethers and has not been optimized for the specific target molecule.
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1-2 mol %), a suitable biaryl phosphine ligand (e.g., tBuXPhos, 2-4 mol %), and anhydrous potassium phosphate (1.5-2.0 equivalents).
-
The tube is evacuated and backfilled with argon three times.
-
2,6-diisopropyl-4-bromoaniline (1.0 equivalent), phenol (1.2-1.5 equivalents), and anhydrous toluene are added via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is stirred at 80-110 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 4-Phenoxy-2,6-diisopropylaniline.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow and key differences between the three synthetic strategies.
Caption: Comparative workflow of three synthetic routes to 4-Phenoxy-2,6-diisopropylaniline.
Caption: A summary of the primary costs and benefits for each synthetic methodology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Notes on Environmental Concerns of Nitration [unacademy.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. icheme.org [icheme.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
No Performance Data Available for 4-Phenoxy-2,6-diisopropylaniline-Based Ligands in Catalysis
A comprehensive review of scientific literature and chemical databases has revealed no specific instances of 4-phenoxy-2,6-diisopropylaniline being utilized as a foundational scaffold for ligands in catalytic applications. Consequently, the performance data and experimental protocols required to generate a comparative guide for this specific class of ligands are not available in published research.
The primary documented application of 4-phenoxy-2,6-diisopropylaniline is as an intermediate in the synthesis of the insecticide and acaricide, diafenthiuron. While the structural characteristics of this aniline—notably its bulky diisopropyl groups and the electron-donating nature of the phenoxy substituent—suggest potential for its derivatives to act as effective ligands in catalysis, particularly in cross-coupling reactions, this potential does not appear to have been explored or reported in the accessible scientific literature.
Proposed Alternative: A Comparison Guide for Ligands Based on 2,6-Diisopropylaniline
Given the lack of information on the requested topic, we propose to create a detailed comparison guide on a closely related and highly significant class of ligands: those derived from 2,6-diisopropylaniline. This aniline represents the core structure of the molecule you inquired about and is a critical building block for a range of well-documented and high-performing ligands in modern catalysis.
A guide focused on 2,6-diisopropylaniline-based ligands would provide valuable insights for researchers, scientists, and drug development professionals. It would cover:
-
Performance Comparison: A detailed analysis of various phosphine and N-heterocyclic carbene (NHC) ligands derived from 2,6-diisopropylaniline in key catalytic reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation reactions.
-
Data Presentation: Clearly structured tables summarizing quantitative data, including reaction yields, turnover numbers (TON), turnover frequencies (TOF), and enantioselectivity where applicable.
-
Experimental Protocols: Detailed methodologies for ligand synthesis and their application in representative catalytic reactions.
-
Visualizations: Graphviz diagrams illustrating ligand structures, catalytic cycles, and experimental workflows, adhering to the specified formatting requirements.
This proposed guide would fulfill the core requirements of your original request by providing an objective, data-driven comparison of a highly relevant and impactful class of ligands in contemporary catalysis. We believe this would be a valuable resource for your target audience.
We await your feedback on this proposed alternative.
A Comparative Guide to the Reactivity of 4-Phenoxy-2,6-diisopropylaniline and Structurally Related Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Phenoxy-2,6-diisopropylaniline against other anilines, supported by physicochemical data. Understanding the relative reactivity of substituted anilines is crucial for optimizing reaction conditions and predicting outcomes in synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals.
The reactivity of anilines, specifically the nucleophilicity of the amino group, is primarily governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring. This guide will explore these factors by comparing 4-Phenoxy-2,6-diisopropylaniline with aniline, 2,6-diisopropylaniline, and 4-phenoxyaniline.
Data Presentation: Physicochemical Properties and Basicity
The basicity of an aniline, quantified by the pKa of its conjugate acid, serves as a useful proxy for the nucleophilicity of the nitrogen atom. A higher pKa value for the anilinium ion indicates a more basic and generally more reactive aniline. The following table summarizes the predicted and experimental pKa values for the compared anilines.
| Compound Name | Structure | Substituents | pKa (Conjugate Acid) |
| Aniline | C₆H₅NH₂ | None | 4.61[1][2] |
| 2,6-Diisopropylaniline | (CH(CH₃)₂)₂C₆H₃NH₂ | Two isopropyl groups at C2 and C6 | 4.25 (Predicted)[3] |
| 4-Phenoxyaniline | C₆H₅OC₆H₄NH₂ | A phenoxy group at C4 | 4.75 (Predicted)[4] |
| 4-Phenoxy-2,6-diisopropylaniline | C₆H₅OC₆H₃(CH(CH₃)₂)₂NH₂ | A phenoxy group at C4 and two isopropyl groups at C2 and C6 | 4.40 (Predicted)[5][6] |
Analysis of Substituent Effects on Reactivity
The reactivity of the aniline nitrogen is a delicate balance of inductive and resonance effects from its substituents, as well as steric hindrance around the amino group.
-
Aniline: As the parent compound, aniline provides a baseline for comparison. Its basicity is a result of the nitrogen lone pair's delocalization into the benzene ring.[7]
-
2,6-Diisopropylaniline: The two bulky isopropyl groups ortho to the amino group create significant steric hindrance.[8] This sterically shielded amino group can have reduced reactivity towards electrophiles and in coupling reactions. The predicted pKa of its conjugate acid is lower than that of aniline, suggesting that the electron-donating inductive effect of the alkyl groups is outweighed by steric factors that may affect solvation of the anilinium ion.
-
4-Phenoxyaniline: The phenoxy group at the para position influences the electron density on the nitrogen primarily through electronic effects. The ether oxygen can donate a lone pair to the ring via resonance, which would increase the basicity of the aniline. Conversely, the electronegativity of the oxygen exerts an electron-withdrawing inductive effect. The predicted pKa, slightly higher than aniline's, suggests a net electron-donating effect, enhancing the nucleophilicity of the amino group.
-
4-Phenoxy-2,6-diisopropylaniline: This molecule combines the features of the other substituted anilines. It experiences the steric hindrance from the two isopropyl groups, similar to 2,6-diisopropylaniline, which is expected to decrease its reactivity.[9][10] Simultaneously, it has the electronic influence of the 4-phenoxy group. The predicted pKa of 4.40 suggests that the combination of these effects results in a basicity slightly lower than that of aniline.
The interplay of these effects is crucial in determining the outcome of a chemical reaction. While the pKa provides insight into the intrinsic basicity, the steric accessibility of the nitrogen lone pair will be a dominant factor in many transformations.
Caption: Logical relationship of factors affecting aniline reactivity.
Experimental Protocols
To quantitatively compare the reactivity of these anilines, a standardized experimental procedure is required. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds and serves as an excellent model reaction to probe the reactivity of different anilines.[11][12][13]
Representative Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with an aniline. The reaction's yield and rate can be used as a measure of the aniline's reactivity.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Aniline (Aniline, 2,6-Diisopropylaniline, 4-Phenoxyaniline, or 4-Phenoxy-2,6-diisopropylaniline)
-
Toluene (anhydrous)
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and NaOt-Bu (2.8 mmol).
-
Add the aryl bromide (2.0 mmol) and the respective aniline (2.4 mmol) to the tube.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour) to determine the rate of consumption of the starting materials and the formation of the product.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The reaction kinetics and final product yield will provide a quantitative comparison of the reactivity of the different anilines under these conditions. It is anticipated that the sterically hindered anilines will react more slowly.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pKa of Aniline [vcalc.com]
- 3. 2,6-Diisopropylaniline|lookchem [lookchem.com]
- 4. 4-Phenoxyaniline | 139-59-3 [chemicalbook.com]
- 5. 4-Phenoxy-2,6-diisopropyl aniline|lookchem [lookchem.com]
- 6. This compound CAS#: 80058-85-1 [amp.chemicalbook.com]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 4-Phenoxy-2,6-diisopropyl aniline hydrochloride salt and Alternative Acaricide Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of 4-Phenoxy-2,6-diisopropyl aniline hydrochloride salt, a key intermediate in the synthesis of the acaricide diafenthiuron. Its physicochemical and analytical properties are compared with other relevant compounds, including alternative acaricides Amitraz and Propargite, and a potential impurity, 4-Bromo-2,6-diisopropylaniline. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of agricultural and pharmaceutical compounds.
Comparative Physicochemical and Analytical Data
The following tables summarize the key physicochemical and analytical properties of this compound hydrochloride salt and selected alternative compounds. This data is essential for understanding the chemical behavior, stability, and analytical detection methods for these molecules.
Table 1: Physicochemical Properties
| Property | This compound hydrochloride salt | Amitraz | Propargite | 4-Bromo-2,6-diisopropylaniline |
| Molecular Formula | C₁₈H₂₄ClNO[1] | C₁₉H₂₃N₃[2][3] | C₁₉H₂₆O₄S[4] | C₁₂H₁₈BrN |
| Molecular Weight | 305.8 g/mol [1] | 293.41 g/mol [3] | 350.5 g/mol [4] | 256.19 g/mol [5] |
| Appearance | White to off-white solid (predicted) | White crystalline solid[2] | Dark amber, viscous liquid[4] | Yellow crystals[6] |
| Melting Point | Not available | 86-88 °C[3] | Decomposes | 234-235 °C (hydrobromide salt)[6] |
| Boiling Point | Not available | Not available | Decomposes at 210 °C[7] | Not available |
| Solubility | Soluble in water (predicted) | Insoluble in water; soluble in organic solvents like acetone and toluene[3][8] | Practically insoluble in water; soluble in organic solvents[4][7] | Not available |
Table 2: Comparative Analytical Data
| Analytical Technique | This compound hydrochloride salt | Amitraz | Propargite |
| ¹H NMR | Aromatic protons, isopropyl protons, amine proton (downfield shift expected for hydrochloride) | Aromatic protons, methyl protons, methine protons | Aromatic protons, cyclohexyl protons, tert-butyl protons, propargyl proton |
| FTIR (cm⁻¹) | N-H stretch (~3200-3400), C-N stretch (~1335-1250, aromatic), C-O stretch (~1200-1000), Aromatic C-H stretch (~3000-3100)[9] | C=N stretch, Aromatic C-H stretch, Aliphatic C-H stretch | S=O stretch (~1350), C-O stretch, C≡C-H stretch (~3300), Aromatic and Aliphatic C-H stretches |
| Mass Spectrometry | Molecular ion peak corresponding to the free base (m/z 269.18) and fragmentation pattern showing loss of isopropyl and phenoxy groups. | Molecular ion peak and characteristic fragmentation pattern.[10] | Molecular ion peak and fragmentation related to the sulfite ester and tert-butylphenoxy groups. |
| HPLC-UV | Reverse-phase HPLC with UV detection, likely in the range of 230-280 nm. | Reverse-phase HPLC with UV detection at ~313 nm.[10] | Reverse-phase HPLC with UV detection.[11] |
Detailed Experimental Protocols
This section outlines the methodologies for the comprehensive characterization of this compound hydrochloride salt.
2.1. ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of the compound by analyzing the chemical shifts, integration, and splitting patterns of the protons.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to ensure solubility and to observe the exchangeable amine proton.
-
Acquisition Parameters:
-
Pulse Sequence: Standard ¹H single pulse experiment.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Analysis:
-
Integrate all peaks to determine the relative number of protons.
-
Analyze the chemical shifts: expect aromatic protons in the range of 6.5-8.0 ppm, isopropyl methine protons as a septet around 3.0-3.5 ppm, isopropyl methyl protons as doublets around 1.0-1.5 ppm, and the amine proton (as an ammonium salt) as a broad singlet at a downfield chemical shift, which may exchange with D₂O.[12]
-
Analyze the coupling patterns to confirm the connectivity of the protons.
-
2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FTIR Spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disc. Alternatively, if the compound is soluble in a suitable solvent with minimal IR absorbance in the regions of interest (e.g., chloroform), a solution-state spectrum can be obtained.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups. For an aromatic primary amine hydrochloride, expect to see:
-
N-H stretching of the -NH₃⁺ group as a broad band in the region of 3200-3400 cm⁻¹.[9]
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Aliphatic C-H stretching of the isopropyl groups just below 3000 cm⁻¹.
-
Aromatic C=C bending vibrations in the 1600-1450 cm⁻¹ region.
-
C-N stretching of the aromatic amine around 1335-1250 cm⁻¹.[9]
-
C-O stretching of the phenoxy group in the 1250-1000 cm⁻¹ region.
-
-
2.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Instrumentation: Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[13]
-
Acquisition Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the molecular ion peak. For the free base, the expected exact mass is 269.1779 g/mol . In positive ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 270.1857.
-
Analyze the fragmentation pattern in MS/MS experiments to confirm the structure. Expect characteristic losses of the isopropyl groups and the phenoxy group.
-
2.4. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and to develop a quantitative analytical method.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape for the amine). For example, start with a gradient of 30% acetonitrile to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength using a photodiode array (PDA) detector, likely around 230 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Method Validation (as per ICH guidelines):
-
Specificity: Ensure the peak for the analyte is well-resolved from any impurities.
-
Linearity: Analyze a series of dilutions to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Perform recovery studies by spiking a known amount of the compound into a blank matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Visualizations of Relevant Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key processes related to this compound and its application.
Caption: Synthesis of 4-Phenoxy-2,6-diisopropylaniline.
Caption: HPLC analysis workflow for purity determination.
Caption: Comparative mode of action of acaricides.
References
- 1. 1576-14-3|2,6-Diisopropyl-4-nitrophenol|BLD Pharm [bldpharm.com]
- 2. Amitraz - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wefco-africa.co.za [wefco-africa.co.za]
- 4. Propargite | C19H26O4S | CID 4936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. hpmindia.com [hpmindia.com]
- 8. EXTOXNET PIP - AMITRAZ [extoxnet.orst.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Propargite PESTANAL , analytical standard, technical mixture 2312-35-8 [sigmaaldrich.com]
- 12. Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Safety Operating Guide
Proper Disposal of 4-Phenoxy-2,6-diisopropylaniline: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 4-Phenoxy-2,6-diisopropylaniline is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and its containers, minimizing environmental impact and adhering to safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle 4-Phenoxy-2,6-diisopropylaniline in a well-ventilated area while wearing appropriate personal protective equipment (PPE).[1] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[1][2] In case of a spill, prevent the chemical from entering drains and waterways, as it is harmful to aquatic life with long-lasting effects.[1][3]
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield, tested and approved under standards such as NIOSH (US) or EN 166 (EU). | To prevent eye irritation from splashes or dust.[4] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use. | To prevent skin contact. Contaminated gloves should be disposed of after use.[1][4] |
| Body Protection | Wear impervious, fire/flame-resistant clothing and a lab coat. | To protect skin from accidental contact.[1][4] |
| Respiratory Protection | Use a NIOSH-approved respirator or dust mask when handling large quantities or if dust is generated. | To prevent inhalation of dust or vapors.[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of 4-Phenoxy-2,6-diisopropylaniline is through a licensed chemical destruction facility.
Experimental Protocol: Waste Collection and Preparation for Disposal
-
Segregation of Waste: Do not mix 4-Phenoxy-2,6-diisopropylaniline waste with other waste streams. Keep it in its original or a compatible, clearly labeled, and tightly closed container.[1]
-
Containment of Spills: In the event of a spill, collect the material using an absorbent, non-combustible material (e.g., sand, Chemizorb®).[3] Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Packaging for Disposal: Place the collected waste and any contaminated materials (including PPE) into a suitable, sealed container for disposal.[1][2] Ensure the container is properly labeled with the chemical name and hazard warnings.
-
Storage Pending Disposal: Store the sealed waste container in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs, pending collection by a licensed waste disposal service.[1][4]
-
Arranging for Disposal: Contact a licensed chemical waste disposal company to arrange for the removal and disposal of the 4-Phenoxy-2,6-diisopropylaniline waste. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][4] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed. [1][4]
-
Disposal of Empty Containers: Empty containers should be triple-rinsed (or the equivalent).[1][4] The rinsate should be collected and treated as hazardous waste. After rinsing, the container can be offered for recycling or reconditioning.[1][4] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[1][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Phenoxy-2,6-diisopropylaniline.
References
Personal protective equipment for handling 4-Phenoxy-2,6-diisopropyl aniline
This guide provides crucial safety and logistical information for the handling and disposal of 4-Phenoxy-2,6-diisopropyl aniline (CAS No: 80058-85-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C18H23NO |
| Molecular Weight | 269.38 |
| CAS Number | 80058-85-1 |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory. This compound is an aromatic amine, and appropriate precautions for this class of compounds should be taken.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, Viton) are required. Nitrile gloves may offer limited protection and should be changed frequently.[2] A fully buttoned lab coat must be worn.[2][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood or glove box.[4] If ventilation is inadequate, a respirator may be necessary.[5] |
| Footwear | Closed-toe shoes are required.[3] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
Storage:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep the container tightly closed.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Emergency Procedures
In the event of an emergency, follow these procedures.
| Emergency Situation | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4][7][9] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[6][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9] |
Spill and Disposal Plan
Spill Containment:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[3]
-
Prevent the spill from entering drains.[6]
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials should be placed in a suitable, labeled, and closed container for disposal.[6]
Safe Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound.
Caption: Safe Handling Workflow Diagram.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. scribd.com [scribd.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
